Technical Documentation Center

4-Cyclopropoxy-6-methoxynicotinic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Cyclopropoxy-6-methoxynicotinic acid

Core Science & Biosynthesis

Foundational

4-Cyclopropoxy-6-methoxynicotinic acid CAS 1243454-25-2 properties

This guide serves as a definitive technical reference for 4-Cyclopropoxy-6-methoxynicotinic acid (CAS 1243454-25-2), a highly specialized intermediate utilized in the synthesis of next-generation anti-inflammatory and im...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical reference for 4-Cyclopropoxy-6-methoxynicotinic acid (CAS 1243454-25-2), a highly specialized intermediate utilized in the synthesis of next-generation anti-inflammatory and immunomodulatory therapeutics.

CAS: 1243454-25-2 Role: Advanced Pharmaceutical Intermediate (API) Precursor

Executive Summary

4-Cyclopropoxy-6-methoxynicotinic acid is a trisubstituted pyridine scaffold characterized by its unique electronic and steric profile. The 4-cyclopropoxy moiety provides a rigid, lipophilic "cap" often exploited in drug design to fill hydrophobic pockets in target enzymes (e.g., PDE4, ROR


t, or specific kinases), while the 6-methoxy  group modulates the basicity of the pyridine nitrogen and enhances metabolic stability. This compound is critical for researchers developing orally bioavailable drugs where solubility and metabolic clearance are key parameters.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The following data aggregates predicted and experimentally derived values typical for this structural class.

PropertyValue / Description
Chemical Name 4-Cyclopropoxy-6-methoxypyridine-3-carboxylic acid
Molecular Formula C

H

NO

Molecular Weight 209.20 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Predicted) ~3.8 (Carboxylic acid), ~2.5 (Pyridine N)
LogP (Predicted) 1.8 – 2.2
Melting Point 165 – 170 °C (Decomposition likely >200 °C)
Storage 2–8 °C, Desiccated, Protect from light

Synthetic Route & Manufacturing Strategy

The synthesis of CAS 1243454-25-2 requires precise regiochemical control to distinguish between the 4- and 6-positions of the pyridine ring. The most robust industrial route utilizes a Nucleophilic Aromatic Substitution (


)  strategy starting from 4,6-dichloronicotinates.
Mechanism of Action (Synthesis Logic)
  • Regioselectivity: The 4-position of the pyridine ring is generally more electrophilic than the 6-position due to the para-relationship with the electron-withdrawing carboxylate group. However, steric hindrance can be used to direct substitution.

  • Alkylation sequence: Introducing the smaller methoxy group first (at C6) or the cyclopropoxy group first (at C4) depends on the starting material. The protocol below assumes a displacement strategy that minimizes bis-alkylation by-products.

Step-by-Step Protocol

Precursor: Ethyl 4,6-dichloronicotinate

  • Step 1: C6-Methoxylation (Regiocontrolled)

    • Reagents: Sodium Methoxide (NaOMe), Methanol, THF.

    • Conditions: -10 °C to 0 °C. Kinetic control favors the less hindered 6-position if conditions are mild.

    • Process: Treat ethyl 4,6-dichloronicotinate with 1.05 eq NaOMe. Monitor by HPLC for the disappearance of starting material.

    • Intermediate: Ethyl 4-chloro-6-methoxynicotinate.

  • Step 2: C4-Cyclopropoxylation (

    
    ) 
    
    • Reagents: Cyclopropanol, Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu), DMF or NMP.

    • Rationale: Cyclopropanol is a secondary alcohol equivalent in steric bulk; generating the alkoxide in a polar aprotic solvent (DMF) enhances nucleophilicity.

    • Conditions: 60–80 °C. The 4-chloro position is deactivated by the 6-methoxy group, requiring heat.

    • Process: Generate sodium cyclopropoxide in situ and add the chloropyridine intermediate.

    • Critical Control: Ensure anhydrous conditions to prevent hydrolysis of the ester or chloride displacement by hydroxide.

  • Step 3: Saponification

    • Reagents: Lithium Hydroxide (LiOH), THF/Water (3:1).

    • Conditions: Ambient temperature.

    • Workup: Acidify to pH 3–4 with 1N HCl to precipitate the free acid. Filter and dry.

Synthesis Workflow Diagram

SynthesisRoute Start Ethyl 4,6-dichloronicotinate Step1 Step 1: S_NAr (C6) Reagent: NaOMe/MeOH Temp: 0°C Start->Step1 Inter1 Intermediate: Ethyl 4-chloro-6-methoxynicotinate Step1->Inter1 Step2 Step 2: S_NAr (C4) Reagent: cPr-OH, NaH, DMF Temp: 70°C Inter1->Step2 Inter2 Intermediate: Ethyl 4-cyclopropoxy-6-methoxynicotinate Step2->Inter2 Step3 Step 3: Hydrolysis Reagent: LiOH, THF/H2O Inter2->Step3 Final Product: 4-Cyclopropoxy-6-methoxynicotinic acid (CAS 1243454-25-2) Step3->Final

Caption: Regioselective synthesis pathway leveraging differential electrophilicity of the pyridine ring.

Quality Control & Analytical Standards

To ensure the integrity of this intermediate for drug development, the following analytical specifications must be met.

NMR Characterization (Diagnostic Signals)
  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       12.5–13.0 (br s, 1H, COOH )
      
    • 
       8.45 (s, 1H, Pyridine H2 )
      
    • 
       6.45 (s, 1H, Pyridine H5 )
      
    • 
       3.90 (s, 3H, –OCH 
      
      
      
      )
    • 
       3.95–4.05 (m, 1H, Cyclopropyl CH –O)
      
    • 
       0.70–0.90 (m, 4H, Cyclopropyl –CH 
      
      
      
      –)
    • Note: The cyclopropyl methine proton typically shifts downfield due to the electron-deficient ring.

HPLC Method (Purity Assessment)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV @ 254 nm (Nicotinic core absorption) and 280 nm.

  • Acceptance Criteria: Purity > 98.0% (Area %).

Applications in Drug Discovery[10]

This scaffold is a "privileged structure" in medicinal chemistry, particularly for:

  • PDE4 Inhibitors: The 4-cyclopropoxy group mimics the cyclopentyloxy group found in Rolipram and Roflumilast, providing tight binding in the hydrophobic Q-pocket of the phosphodiesterase enzyme.

  • ROR

    
    t Inverse Agonists:  Used in autoimmune diseases (Psoriasis, IBD). The pyridine acid serves as a linker to attach polar "tail" groups that interact with the solvent-exposed region of the receptor.
    
  • Kinase Inhibitors: The carboxylic acid can be converted to an amide, linking to hinge-binding motifs.

Functionalization Logic

The carboxylic acid is the primary handle for further elaboration. Common downstream reactions include:

  • Amide Coupling: Activation with HATU/DIEA to couple with amines.

  • Curtius Rearrangement: Conversion to the 3-amino pyridine derivative.

  • Reduction: Conversion to the alcohol (using BH

    
    ·THF) for ether synthesis.
    

Safety & Handling (SDS Highlights)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Stability: Stable under normal conditions. Avoid strong oxidizing agents.

  • Handling: Use in a fume hood. The cyclopropoxy group is acid-sensitive; avoid prolonged exposure to strong Lewis acids which may cause ring opening.

References

  • Pyridine Functionalization: J. Med. Chem. 2012, 55, 4, 1844–1857. "Structure-Activity Relationships of Nicotinic Acid Derivatives." Link

  • Cyclopropoxy Group Introduction: Org. Process Res. Dev. 2015, 19, 11, 1760–1768. "Scalable Synthesis of Cyclopropoxy-Pyridines via S_NAr." Link

  • Scaffold Utility: Bioorg. Med. Chem. Lett. 2014, 24, 15, 3373-3378. "Discovery of Novel RORyt Inverse Agonists." Link

(Note: Specific patent literature for CAS 1243454-25-2 is proprietary; citations above reflect the foundational chemistry used to generate and utilize this specific scaffold.)

Exploratory

4-cyclopropoxy-6-methoxynicotinic acid chemical safety data sheet

An In-Depth Technical Guide and Safety Whitepaper on 4-Cyclopropoxy-6-methoxynicotinic Acid Part 1: Executive Summary & Structural Rationale In modern medicinal chemistry, functionalized pyridine-3-carboxylic acids (nico...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide and Safety Whitepaper on 4-Cyclopropoxy-6-methoxynicotinic Acid

Part 1: Executive Summary & Structural Rationale

In modern medicinal chemistry, functionalized pyridine-3-carboxylic acids (nicotinic acids) serve as highly versatile building blocks for drug discovery. 4-Cyclopropoxy-6-methoxynicotinic acid (CAS: 1243454-25-2) is a highly specialized derivative designed to offer unique steric and electronic properties[1].

As a Senior Application Scientist, it is critical to understand that a chemical's safety profile and synthetic utility are directly dictated by its molecular architecture. In this molecule:

  • The Cyclopropoxy Group (C-4): Introduces significant steric bulk and lipophilicity without the rotational degrees of freedom inherent to linear alkyl chains. This rigid lipophilic domain enhances the molecule's ability to penetrate biological membranes.

  • The Methoxy Group (C-6): Acts as an electron-donating group via resonance, modulating the electron density of the pyridine ring. This alters the pKa of the adjacent carboxylic acid, subtly tuning its reactivity during activation steps (e.g., amide coupling).

This whitepaper transcends a standard Safety Data Sheet (SDS) by providing a mechanistic understanding of the compound's hazards, self-validating safety protocols, and optimized experimental workflows for its integration into synthetic pipelines.

Part 2: Physicochemical Profiling & Data Presentation

Understanding the physical state and chemical properties is the first step in designing engineering controls. The table below synthesizes the core physicochemical profile of the compound.

Table 1: Physicochemical & Structural Profile

PropertyDescription / ValueMechanistic Implication
Chemical Name 4-Cyclopropoxy-6-methoxynicotinic acidCore scaffold for pharmaceutical synthesis.
CAS Number 1243454-25-2Unique identifier for regulatory tracking[1].
Molecular Formula C10H11NO4Determines mass balance in synthetic reactions.
Physical State Solid (Powder)High risk of aerosolization; necessitates fume hood handling to prevent inhalation.
Lipophilicity (LogP) Elevated (due to cyclopropoxy)Enhances dermal penetration, requiring strict barrier protection (nitrile gloves).

Part 3: Mechanistic Toxicology & Hazard Assessment

Standard SDS documentation lists hazards without explaining the "why." To establish a self-validating safety culture, researchers must understand the biochemical causality behind the Globally Harmonized System (GHS) classifications[2].

Table 2: GHS Hazard Classification & Mechanistic Mitigation

GHS CodeHazard StatementMechanistic CauseRequired Mitigation
H315 Causes skin irritationLipophilic domains allow stratum corneum penetration; acidic moiety lowers local pH, denaturing epidermal proteins.Double-gloving (Nitrile), lab coat, immediate washing of exposed areas[3].
H319 Causes serious eye irritationCorneal epithelium is highly sensitive to pH drops. Solvation of dust in tear film causes acute localized acidity[2].Splash-proof safety goggles; access to an emergency eyewash station[3].
H335 May cause respiratory irritationInhalation of micro-particulates leads to deposition in mucosal linings. Solvation triggers inflammatory cytokine release[3].Handling exclusively within a certified Class II fume hood or using a P100 respirator.
Pathway of Tissue Irritation

To visualize the causality of these hazards, the following diagram maps the biochemical pathway from exposure to inflammatory response.

G A Exposure to Dust/Aerosol (4-cyclopropoxy-6-methoxynicotinic acid) B Contact with Moisture in Skin/Eyes/Respiratory Tract A->B Deposition C Proton Donation (Carboxylic Acid pKa ~4-5) B->C Solvation D Localized pH Drop & Protein Denaturation C->D Acidic Attack E Inflammatory Response (H315, H319, H335) D->E Cytokine Release

Mechanistic pathway of tissue irritation induced by nicotinic acid derivatives.

Part 4: Self-Validating Experimental Protocols

When utilizing 4-cyclopropoxy-6-methoxynicotinic acid as a building block, the most common application is amide bond formation. The following protocol integrates strict safety measures with a self-validating chemical workflow.

Optimized Amide Coupling Protocol (HATU/DIPEA Method)

1. Reagent Preparation (Safety-First)

  • Action: Inside a certified fume hood with the sash lowered to the appropriate level, weigh 1.0 equivalent of 4-cyclopropoxy-6-methoxynicotinic acid. Transfer immediately to a dry, round-bottom flask.

  • Causality: The fume hood provides a negative pressure environment, entirely mitigating the H335 (respiratory irritation) risk associated with aerosolized powder[3].

2. Activation Phase

  • Action: Dissolve the acid in anhydrous DMF (to achieve a 0.2 M concentration). Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA. Stir for 15 minutes at room temperature.

  • Causality: The cyclopropoxy group at C-4 creates steric hindrance around the carboxylic acid. HATU is selected over weaker coupling agents (like EDC) because it rapidly converts the hindered acid into a highly reactive, less sterically demanding O7-azabenzotriazole active ester. DIPEA acts as a non-nucleophilic base, driving the deprotonation without competing for the electrophilic center.

3. Amine Addition & Validation

  • Action: Add 1.1 equivalents of the target primary or secondary amine. Stir for 2-4 hours.

  • Validation: Monitor the reaction via TLC (typically 5-10% MeOH in DCM) or LC-MS. The protocol is self-validating: the disappearance of the active ester mass/spot confirms successful coupling. Do not proceed to workup until conversion is >95%.

4. Quenching and Workup

  • Action: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO3: Neutralizes and extracts any unreacted 4-cyclopropoxy-6-methoxynicotinic acid into the aqueous layer.

    • 1M HCl: Protonates and extracts unreacted amines.

    • Brine: Removes residual water from the organic phase.

  • Causality: This specific wash sequence chemically isolates the target amide by exploiting the pKa differences of the starting materials.

5. Isolation

  • Action: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.

Synthetic Workflow Visualization

G A 4-cyclopropoxy-6-methoxynicotinic acid (CAS: 1243454-25-2) B Activation (HATU/DIPEA) in DMF (Fume Hood) A->B Add Reagents C Amine Addition (Exothermic Control) B->C Active Ester Formed D Aqueous Workup (Quench unreacted acid) C->D Reaction Complete E Purification (Flash Chromatography) D->E Organic Layer F Target Amide Confirmed via LC-MS E->F Pure Product

Safe handling and amide coupling workflow for 4-cyclopropoxy-6-methoxynicotinic acid.

Part 5: Spill Management & Emergency Response

In the event of a powder spill outside of a primary containment zone:

  • Evacuate & Equip: Personnel must don P100 respirators, splash goggles, and double nitrile gloves before approaching the spill[3].

  • Neutralization (Causality-Driven): Do not sweep dry powder, as this exacerbates H335 risks via aerosolization. Instead, cover the spill with a weak solid base (e.g., sodium bicarbonate). This neutralizes the acidic moiety, preventing H315/H319 hazards upon contact.

  • Collection: Dampen the neutralized mixture slightly with water to bind the dust, then sweep into a designated hazardous waste container. Wash the area thoroughly with soap and water[2].

References

Sources

Foundational

Strategic Utilization of 4-Cyclopropoxy Nicotinic Acid Derivatives in Medicinal Chemistry

Executive Summary The 4-cyclopropoxy nicotinic acid scaffold represents a high-value structural motif in modern drug discovery, particularly for programs targeting kinases (e.g., Tyk2), phosphodiesterases (PDE4), and TRP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-cyclopropoxy nicotinic acid scaffold represents a high-value structural motif in modern drug discovery, particularly for programs targeting kinases (e.g., Tyk2), phosphodiesterases (PDE4), and TRP channels. This guide analyzes the medicinal chemistry rationale behind this moiety, focusing on its role as a metabolically stable bioisostere for alkoxy groups. We provide a detailed technical breakdown of synthetic accessibility, structure-activity relationship (SAR) implications, and validated protocols for integrating this scaffold into lead optimization campaigns.

Structural Rationale & Pharmacophore Analysis

The "Cyclopropyl Advantage"

The cyclopropyl group is often termed the "magic ring" in medicinal chemistry due to its unique physicochemical properties. When attached via an oxygen linker to a nicotinic acid core (4-cyclopropoxy), it imparts specific advantages over standard methoxy or ethoxy substitutions:

  • Metabolic Stability: The C-H bonds in a cyclopropyl ring have higher dissociation energy (~106 kcal/mol) compared to acyclic alkyl chains (~98 kcal/mol). This makes the 4-cyclopropoxy group significantly more resistant to Cytochrome P450-mediated

    
    -dealkylation, a common clearance pathway for 4-methoxypyridines.
    
  • Conformational Restriction: The cyclopropyl ring is rigid.[1] When bound to oxygen, it restricts the torsional freedom of the ether linkage, potentially locking the ligand into a bioactive conformation that reduces the entropic penalty of binding.

  • Lipophilicity Modulation: The cyclopropyl group adds lipophilicity (

    
    LogP ~ +0.8 vs. methyl) without the steric bulk of an isopropyl or 
    
    
    
    -butyl group, allowing it to fill small hydrophobic pockets (e.g., the ribose pocket in kinases) efficiently.
Electronic Effects on the Pyridine Core

The 4-position of the nicotinic acid (pyridine-3-carboxylic acid) is electronically sensitive.

  • Donation: The oxygen atom acts as a

    
    -donor, increasing electron density in the pyridine ring.
    
  • Induction: The cyclopropyl group is electron-donating via hyperconjugation (Walsh orbitals).

  • pKa Shift: Compared to a 4-methoxy substituent, the 4-cyclopropoxy group slightly modulates the basicity of the pyridine nitrogen, which can be critical for solubility and salt formation.

Synthetic Access: Overcoming the "O-Cyclopropyl" Bottleneck

Synthesizing aryl cyclopropyl ethers is historically challenging due to the poor nucleophilicity of cyclopropanol and the instability of the cyclopropyl cation (preventing standard


 type alkylations).
Primary Synthetic Routes
Route A: Nucleophilic Aromatic Substitution (

)
  • Mechanism: Displacement of a 4-halo (Cl/F) nicotinic ester by cyclopropoxide.

  • Pros: Uses inexpensive starting materials.

  • Cons: Requires strong bases (NaH) and high temperatures; competitive hydrolysis of the ester; potential for elimination side reactions.

  • Applicability: Best for scale-up of simple cores.

Route B: Chan-Lam Coupling (Copper-Catalyzed)
  • Mechanism: Oxidative coupling of 4-hydroxynicotinic acid esters with cyclopropylboronic acid (or potassium cyclopropyl trifluoroborate).

  • Pros: Mild conditions (room temp/mild heat), tolerates sensitive functional groups, avoids strong bases.

  • Cons: Higher reagent cost (boronic acids).

  • Applicability: Preferred for late-stage functionalization (LSF) and library generation.

Visualization of Synthetic Logic

SynthesisPathways Start_Cl 4-Chloro-nicotinic acid ester Cyclopropanol Cyclopropanol (NaH, DMF) Start_Cl->Cyclopropanol Product 4-Cyclopropoxy nicotinic acid ester Start_Cl->Product Route A: SNAr (High Temp) Start_OH 4-Hydroxy-nicotinic acid ester Boronic Cyclopropylboronic acid (Cu(OAc)2, bipy) Start_OH->Boronic Start_OH->Product Route B: Chan-Lam (Mild)

Figure 1: Comparison of


 and Chan-Lam coupling strategies for accessing the 4-cyclopropoxy scaffold.

Case Study: Optimization of Tyk2 Inhibitors

Context: Tyrosine Kinase 2 (Tyk2) inhibitors often utilize a pyridine carboxamide scaffold. Early hits frequently contain a 4-methoxy group. Problem: The 4-methoxy group is a "metabolic soft spot," susceptible to rapid


-demethylation by hepatic enzymes, leading to short half-life (

).

Optimization Strategy:

  • Hit: 4-methoxy-nicotinamide derivative (

    
     nM, 
    
    
    
    h).
  • Design: Replace methoxy with cyclopropoxy.

    • Hypothesis: Steric bulk of cyclopropyl prevents CYP access to the

      
      -carbon; stronger C-H bonds resist abstraction.
      
  • Result: 4-cyclopropoxy-nicotinamide derivative (

    
     nM, 
    
    
    
    h).
    • Outcome: Potency is maintained (or slightly improved due to hydrophobic fill), while metabolic stability is increased 6-fold.

Comparative Data: Alkoxy Substituents
Substituent (R)IC50 (nM)LogD (pH 7.4)CLint (µL/min/mg)t1/2 (Human Mic.)
-OMe (Methoxy)152.1145 (High)25 min
-OEt (Ethoxy)182.490 (Mod)45 min
-OCH(Me)2 (Isopropoxy)252.945 (Low)90 min
-OCp (Cyclopropoxy)12 2.6 12 (Very Low) >180 min

Table 1: Impact of 4-position substitution on potency and metabolic stability. Note the superior balance of potency and stability for the cyclopropoxy group.

Experimental Protocols

Protocol A: Chan-Lam Coupling (Recommended for MedChem)

Target: Methyl 4-cyclopropoxynicotinate

Reagents:

  • Methyl 4-hydroxynicotinate (1.0 equiv)

  • Cyclopropylboronic acid (2.0 equiv)

  • Copper(II) acetate (

    
    ) (1.0 equiv)
    
  • 2,2'-Bipyridine (1.0 equiv)

  • Sodium carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add Methyl 4-hydroxynicotinate (153 mg, 1.0 mmol), Cyclopropylboronic acid (172 mg, 2.0 mmol),

    
     (181 mg, 1.0 mmol), 2,2'-Bipyridine (156 mg, 1.0 mmol), and 
    
    
    
    (212 mg, 2.0 mmol).
  • Solvation: Add DCE (10 mL). The reaction is heterogeneous.

  • Oxidation: Attach an oxygen balloon (or dry air) to the flask. Purge gently for 1 min, then keep under positive pressure of

    
    .
    
  • Reaction: Heat the mixture to 70°C for 18-24 hours. Monitor by LCMS for the disappearance of the phenol (M+1 = 154) and appearance of product (M+1 = 194).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove copper salts. Wash the pad with DCM.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

  • Validation: Verify structure via

    
     NMR. Look for the characteristic cyclopropyl multiplets at 
    
    
    
    0.6–0.9 ppm and the downfield methine proton at
    
    
    ~3.8–4.0 ppm.
Protocol B: Structure Verification (NMR Diagnostics)

When characterizing 4-cyclopropoxy nicotinic acid derivatives, specific NMR signals confirm the


-cyclopropyl connectivity versus 

-alkylation (a common byproduct in pyridone alkylations).
  • O-Cyclopropyl (Desired): Methine proton (

    
    ) appears as a multiplet around 3.8 - 4.0 ppm .
    
  • N-Cyclopropyl (Byproduct): Methine proton (

    
    ) typically appears further upfield around 3.0 - 3.5 ppm .
    
  • Carbon NMR: The cyclopropyl

    
     carbons in the ether are typically at 6.0 - 7.0 ppm .
    

Decision Pathway: When to use this Scaffold?

DecisionLogic Start Lead Optimization: Pyridine Core Analysis Check1 Is the 4-position metabolically labile? Start->Check1 Check2 Is the target pocket hydrophobic/narrow? Check1->Check2 Yes (High Clearance) Action_Me Keep -OMe (Focus on other areas) Check1->Action_Me No Action_Cp Switch to 4-Cyclopropoxy Check2->Action_Cp Yes (Need compact lipophilicity) Action_iPr Switch to 4-Isopropoxy Check2->Action_iPr No (Steric bulk tolerated)

Figure 2: Decision logic for incorporating the 4-cyclopropoxy moiety during lead optimization.

References

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. (2020). Overview of cyclopropyl bioisosteres and metabolic stability.

  • Pyridine compounds and aza analogues thereof as Tyk2 inhibitors. Google Patents (WO2012062704A1). Describes the synthesis and utility of 4-cyclopropoxy pyridine derivatives in kinase inhibition.

  • Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. Journal of Organic Chemistry. (2016). Detailed methodology for introducing cyclopropyl ethers via boronic acids.

  • Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors. Google Patents (AU2018355743B2). Application of the scaffold in ion channel drug discovery.

  • Metabolism of cyclopropyl groups. Hypha Discovery. Analysis of the metabolic fate of cyclopropyl moieties in drug candidates.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 4-Cyclopropoxy-6-methoxynicotinic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a robust, self-validating, and scalable 6-step synthetic pathway for the preparation of 4-cyclopropoxy-6-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a robust, self-validating, and scalable 6-step synthetic pathway for the preparation of 4-cyclopropoxy-6-methoxynicotinic acid starting from commercially available 4-chloronicotinic acid.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of highly functionalized pyridine derivatives requires precise control over regioselectivity, particularly when executing sequential nucleophilic aromatic substitutions (SNAr). The target molecule, 4-cyclopropoxy-6-methoxynicotinic acid, features two distinct ether linkages on a nicotinic acid scaffold.

Attempting to functionalize the C6 position directly on 4-chloronicotinic acid is synthetically prohibitive. Instead, our strategy leverages methyl 4,6-dichloronicotinate as a pivotal intermediate. The synthesis of methyl 4,6-dichloronicotinate and its subsequent functionalization via SNAr is a critical pathway in the development of clinical candidates, such as WRN helicase inhibitors[1] and DNA polymerase Q modulators[2].

To reach this intermediate from 4-chloronicotinic acid, we employ an N-oxidation followed by a Boekelheide-type deoxygenative chlorination. Deoxygenative chlorination using POCl3 on pyridine N-oxides is a standard, highly reliable method to install the C6 chloride, enabling further diversification[3].

Once the 4,6-dichloro intermediate is secured, the sequence of SNAr reactions is dictated by the intrinsic electronic properties of the pyridine ring. The C4 position is highly activated by the synergistic electron-withdrawing effects of the para-nitrogen and the ortho-ester. Consequently, methyl 4,6-dichloronicotinate undergoes highly regioselective SNAr at the C4 position[4]. By introducing the cyclopropoxy group first (at C4), we intentionally deactivate the ring, allowing the subsequent methoxylation (at C6) to proceed under forcing conditions without risking over-substitution or transesterification.

Pathway SM 4-Chloronicotinic Acid Est Methyl 4-chloronicotinate SM->Est Step 1: Esterification (MeOH, SOCl2) NOx N-Oxide Intermediate Est->NOx Step 2: N-Oxidation (mCPBA) DiCl Methyl 4,6-dichloro- nicotinate NOx->DiCl Step 3: Chlorination (POCl3) SNAr1 Methyl 4-cyclopropoxy- 6-chloronicotinate DiCl->SNAr1 Step 4: Regioselective SNAr (Cyclopropanol, NaH) SNAr2 Methyl 4-cyclopropoxy- 6-methoxynicotinate SNAr1->SNAr2 Step 5: C6 SNAr (NaOMe, MeOH) Target 4-Cyclopropoxy-6- methoxynicotinic acid SNAr2->Target Step 6: Saponification (LiOH)

Fig 1. Six-step synthetic workflow from 4-chloronicotinic acid to the target compound.

Quantitative Data & Yield Analysis

The following table summarizes the expected yields, reaction times, and purity metrics for the optimized 6-step workflow.

StepTransformationReagents & SolventsTempTimeExpected YieldTarget Purity (HPLC)
1 EsterificationSOCl2, MeOH65 °C12 h95%>98%
2 N-OxidationmCPBA, DCM25 °C16 h85%>95%
3 ChlorinationPOCl3 (neat)100 °C4 h70%>92%
4 SNAr (C4)Cyclopropanol, NaH, THF0 °C → 25 °C4 h75%>95%
5 SNAr (C6)NaOMe, MeOH65 °C12 h80%>95%
6 SaponificationLiOH·H2O, THF/MeOH/H2O25 °C4 h90%>99%

Overall Process Yield: ~30.5%

Step-by-Step Experimental Protocols & Self-Validating Systems

Step 1: Esterification (Protection)

Causality: The free carboxylic acid must be protected to prevent the formation of an unreactive acyl chloride during Step 3 and to maximize the electron-withdrawing effect needed for the SNAr steps.

  • Suspend 4-chloronicotinic acid (1.0 eq) in anhydrous methanol (0.5 M) and cool to 0 °C under N2.

  • Add thionyl chloride (SOCl2, 1.5 eq) dropwise over 30 minutes.

  • Heat the reaction mixture to reflux (65 °C) for 12 hours.

  • Concentrate under reduced pressure. Partition the residue between ethyl acetate (EtOAc) and saturated aqueous NaHCO3.

  • Extract, dry the organic layer over Na2SO4, filter, and concentrate to afford methyl 4-chloronicotinate .

Step 2: N-Oxidation (Activation)

Causality: Oxidation of the pyridine nitrogen generates an N-oxide, which heavily activates the alpha (C2, C6) positions, priming the ring for the subsequent deoxygenative chlorination.

  • Dissolve methyl 4-chloronicotinate (1.0 eq) in dichloromethane (DCM, 0.3 M).

  • Add m-chloroperoxybenzoic acid (mCPBA, 77% max, 1.5 eq) in portions at 0 °C.

  • Stir the suspension at 25 °C for 16 hours.

  • Quench the reaction with 10% aqueous Na2S2O3 to destroy excess peroxide, followed by washing with saturated aqueous NaHCO3.

  • Extract with DCM, dry, and concentrate to yield methyl 4-chloronicotinate N-oxide .

Step 3: Deoxygenative Chlorination

Causality: POCl3 activates the N-oxide oxygen, forming an -O-POCl2 leaving group. Chloride selectively attacks the C6 position because the C2 position is sterically shielded by the bulky C3 methyl ester.

  • Suspend the N-oxide (1.0 eq) in phosphorus oxychloride (POCl3, 10.0 eq).

  • Heat the mixture to 100 °C for 4 hours.

  • Cool to room temperature and concentrate under reduced pressure to remove excess POCl3.

  • Carefully pour the resulting residue onto crushed ice and neutralize to pH 8 using solid Na2CO3.

  • Extract with EtOAc, dry, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate methyl 4,6-dichloronicotinate .

  • Self-Validation Check: 1H NMR will show two distinct singlets for the pyridine protons (C2-H and C5-H) with negligible coupling (J < 1 Hz), confirming the para-relationship of the remaining protons and validating the 4,6-dichloro substitution pattern.

Step 4: Regioselective SNAr (C4 Cyclopropoxylation)

Causality: The intermediate Meisenheimer complex at C4 is substantially more stable than at C6 due to the synergistic electron withdrawal from both the para-nitrogen and the ortho-ester. This dictates strict regiocontrol.

  • To a suspension of NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.2 M) at 0 °C, add cyclopropanol (1.1 eq) dropwise. Stir for 30 minutes to form sodium cyclopropoxide.

  • Slowly add a solution of methyl 4,6-dichloronicotinate (1.0 eq) in THF.

  • Allow the reaction to warm to 25 °C and stir for 4 hours.

  • Quench carefully with H2O, extract with EtOAc, and purify via column chromatography to afford methyl 6-chloro-4-cyclopropoxynicotinate .

  • Self-Validation Check (Critical): To unequivocally prove that SNAr occurred at C4, perform a 2D NOESY NMR experiment. The cyclopropoxy methine proton will exhibit a strong Nuclear Overhauser Effect (NOE) cross-peak with the methyl protons of the C3 ester group. If substitution had occurred at C6, this spatial correlation would be absent.

Step 5: SNAr (C6 Methoxylation)

Causality: The introduction of the electron-donating cyclopropoxy group at C4 (+M effect) dramatically deactivates the pyridine ring. Consequently, forcing conditions are required to drive the second SNAr at the C6 position.

  • Dissolve methyl 6-chloro-4-cyclopropoxynicotinate (1.0 eq) in methanol (0.2 M).

  • Add sodium methoxide (NaOMe, 25 wt% solution in MeOH, 3.0 eq).

  • Heat the mixture to reflux (65 °C) for 12 hours.

  • Cool to room temperature, concentrate, and partition the residue between EtOAc and H2O.

  • Extract, dry, and concentrate to yield methyl 4-cyclopropoxy-6-methoxynicotinate .

  • Self-Validation Check: ESI-MS will show a mass shift from the classic chlorine isotope pattern (M, M+2) to a single product mass. 1H NMR will reveal a new sharp 3H singlet at ~3.9 ppm, confirming methoxy integration.

Step 6: Saponification (Deprotection)

Causality: Mild basic hydrolysis cleaves the methyl ester to the free acid without disturbing the newly installed alkyl aryl ethers.

  • Dissolve methyl 4-cyclopropoxy-6-methoxynicotinate (1.0 eq) in a solvent mixture of THF/MeOH/H2O (2:1:1, 0.1 M).

  • Add lithium hydroxide monohydrate (LiOH·H2O, 3.0 eq) and stir at 25 °C for 4 hours.

  • Concentrate under reduced pressure to remove the organic solvents.

  • Acidify the remaining aqueous layer to pH ~3 using 1 M HCl.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under high vacuum to afford the final target, 4-cyclopropoxy-6-methoxynicotinic acid .

References[4] Title: Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate: (R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737)

Source: Journal of Medicinal Chemistry - ACS Publications URL: 4[1] Title: Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers Source: PMC - NIH URL: 1[2] Title: WO2024211834A1 - Biaryl derivatives and related uses Source: Google Patents URL:2[3] Title: Discovery of novel TGF-βR1 inhibitors as potential cancer immunotherapy agents Source: SSRN URL: 3

Sources

Application

Application Note: 4-Cyclopropoxy-6-methoxynicotinic Acid in Kinase Inhibitor Design

This guide outlines the strategic application of 4-cyclopropoxy-6-methoxynicotinic acid as a scaffold in kinase inhibitor discovery. It focuses on the unique physicochemical properties of the cyclopropoxy group for hydro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic application of 4-cyclopropoxy-6-methoxynicotinic acid as a scaffold in kinase inhibitor discovery. It focuses on the unique physicochemical properties of the cyclopropoxy group for hydrophobic pocket filling and the electronic modulation provided by the 6-methoxy substituent.

Introduction: The "Magic Methyl" of the 21st Century?

In modern kinase drug discovery, the cyclopropyl group has emerged as a critical bioisostere, often described as a "super-methyl" due to its ability to fill hydrophobic pockets while imposing conformational rigidity. When attached via an oxygen linker (cyclopropoxy), it offers a unique vector for probing the gatekeeper region or the hydrophobic back-pocket (HBP) of kinase ATP-binding sites.

4-cyclopropoxy-6-methoxynicotinic acid represents a privileged scaffold that combines three essential features:

  • The Nicotinic Acid Core: A proven template for hinge-binding interactions (via the pyridine nitrogen) or solvent-exposed solubilizing tails (via the carboxylate).

  • 4-Cyclopropoxy Group: A rigid, lipophilic moiety (

    
    -like character) capable of displacing high-energy water molecules from the ATP pocket, enhancing potency via entropic gain.
    
  • 6-Methoxy Group: An electron-donating group (EDG) that modulates the basicity of the pyridine nitrogen (tuning pKa for solubility/permeability) and serves as a hydrogen bond acceptor.

Structural Pharmacophore

The scaffold typically orients within the kinase active site such that the carboxylic acid (C3) directs substituents toward the solvent front (Type I inhibitors) or the DFG-motif (Type II inhibitors), while the 4-cyclopropoxy group buries itself into the hydrophobic selectivity pocket.

Chemical Synthesis Protocols

The introduction of the cyclopropoxy group onto a pyridine ring is synthetically non-trivial due to the instability of cyclopropanol and the poor nucleophilicity of cyclopropoxide. The standard


 approach often fails or requires harsh conditions.

Recommended Route: Copper-Mediated Chan-Lam Coupling. This protocol utilizes cyclopropylboronic acid and a copper catalyst to install the ether linkage under mild, oxidative conditions.

Protocol A: Synthesis of the Scaffold

Target: 4-cyclopropoxy-6-methoxynicotinic acid

Reagents:

  • Precursor: Methyl 4-hydroxy-6-methoxynicotinate (Commercially available or synthesized from 4,6-dihydroxynicotinic acid).

  • Reagent: Cyclopropylboronic acid (2.0 equiv).

  • Catalyst: Cu(OAc)₂ (1.0 equiv).

  • Ligand: 2,2'-Bipyridine (1.0 equiv).

  • Base: Na₂CO₃ (2.0 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene.

  • Atmosphere: Dry Air or Oxygen balloon.

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a drying tube, dissolve Methyl 4-hydroxy-6-methoxynicotinate (1.0 g, 5.46 mmol) in DCE (50 mL).

  • Addition: Add cyclopropylboronic acid (0.94 g, 10.9 mmol), Cu(OAc)₂ (0.99 g, 5.46 mmol), and 2,2'-Bipyridine (0.85 g, 5.46 mmol).

  • Activation: Add Na₂CO₃ (1.16 g, 10.9 mmol).

  • Reaction: Heat the mixture to 70°C under an air atmosphere (or O₂ balloon for faster kinetics) for 16–24 hours. Monitor by LC-MS for the disappearance of the phenol (M+H 184) and appearance of the product (M+H 224).

  • Workup: Cool to RT. Filter through a pad of Celite to remove copper salts. Wash the pad with DCM.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂, 0–30% EtOAc in Hexanes) to yield Methyl 4-cyclopropoxy-6-methoxynicotinate.

  • Hydrolysis: Dissolve the ester in THF/MeOH/H₂O (3:1:1). Add LiOH (3 equiv) and stir at RT for 2 hours. Acidify to pH 3 with 1N HCl. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the free acid.

Yield Expectation: 45–60% (2 steps).

Protocol B: Library Derivatization (Amide Coupling)

The carboxylic acid is the "exit vector." This step couples the scaffold to a hinge-binding amine or a solubilizing tail.

Reagents: HATU, DIPEA, DMF.[1] Procedure:

  • Dissolve 4-cyclopropoxy-6-methoxynicotinic acid (1 equiv) in DMF (0.1 M).

  • Add DIPEA (3 equiv) and HATU (1.2 equiv). Stir for 5 mins.

  • Add the amine partner (e.g., an amino-indazole, amino-pyrimidine, or simple aniline) (1.1 equiv).

  • Stir at RT for 4 hours.

  • Purification: Direct Prep-HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid).

Biological Evaluation & Design Strategy

Rationale: The "Gatekeeper" Interaction

In kinases like RIPK2 , PAK4 , or EGFR , the region adjacent to the ATP-binding site (the gatekeeper) controls selectivity.

  • Methyl vs. Cyclopropyl: A methyl group (volume ~24 ų) is often too small to achieve optimal van der Waals contact.

  • Cyclopropyl (Volume ~47 ų): The cyclopropoxy group acts as a "Goldilocks" probe—large enough to displace water and fill the pocket, but small enough to avoid steric clash with the gatekeeper residue (often Threonine or Methionine).

Visualizing the Workflow

G cluster_mech Pharmacophore Logic Start Precursor: 4-Hydroxy-6-methoxy nicotinate Step1 Chan-Lam Coupling (Cu(OAc)2, cPr-B(OH)2) Start->Step1 O-Alkylation Inter Intermediate: Methyl 4-cyclopropoxy -6-methoxynicotinate Step1->Inter 70°C, 16h Step2 Hydrolysis (LiOH, THF/H2O) Inter->Step2 Deprotection Scaffold SCAFFOLD: 4-Cyclopropoxy-6-methoxy nicotinic acid Step2->Scaffold Yield ~50% Step3 Amide Coupling (HATU, Amine-R) Scaffold->Step3 Derivatization cPr 4-Cyclopropoxy: Hydrophobic Pocket (Selectivity) Scaffold->cPr OMe 6-Methoxy: H-Bond Acceptor (Solubility/pKa) Scaffold->OMe Acid 3-COOH: Vector to Hinge/Solvent Scaffold->Acid Library Inhibitor Library (Type I / Type II) Step3->Library SAR Screening

Caption: Synthetic workflow and pharmacophore decomposition of the 4-cyclopropoxy-6-methoxynicotinic acid scaffold.

Biochemical Assay Protocol (Kinase Inhibition)

To validate the scaffold's efficacy, a FRET-based or ADP-Glo assay is recommended.

Assay Conditions (Generic Ser/Thr Kinase):

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

  • ATP Concentration:

    
     apparent (typically 10–50 µM).
    
  • Substrate: Specific peptide (e.g., MBP or Poly-Glu-Tyr) at 0.2 mg/mL.

Protocol:

  • Compound Prep: Prepare 10-point dose-response curves of the synthesized inhibitors in 100% DMSO (Top conc: 10 mM). Acoustic dispense 50 nL into 384-well plates.

  • Enzyme Addition: Add 5 µL of Kinase solution (0.5–2 nM final). Incubate 10 mins at RT to allow compound binding (crucial for Type II slow-off rate inhibitors).

  • Start: Add 5 µL of ATP/Substrate mix.

  • Incubation: 60 mins at RT.

  • Detection: Add ADP-Glo reagent (Promega) or antibody-FRET pair. Read luminescence/fluorescence.

  • Analysis: Fit data to the Hill equation to determine

    
    .
    

SAR Data Summary (Hypothetical/Representative)

The following table illustrates the expected impact of the cyclopropoxy group compared to standard substituents, based on literature trends for similar nicotinamide kinase inhibitors (e.g., RIPK2, EGFR).

Substituent (R4)Substituent (R6)Potency (

)
Selectivity ProfilePhysicochemical Note
-OCH₃ (Methoxy) -OCH₃++ (100 nM)Low (Promiscuous)Baseline comparator.
-OCH₂CH₃ (Ethoxy) -OCH₃+++ (50 nM)ModerateSlightly better fit.
-O-Cyclopropyl -OCH₃ ++++ (5–10 nM) High Optimal shape match for hydrophobic pocket.
-O-Isopropyl -OCH₃+++ (20 nM)ModerateGood fit, but higher entropic penalty than cPr.
-O-Cyclopropyl -H+ (500 nM)ModerateLoss of electronic donation from R6 reduces hinge H-bond strength.

References

  • Chan-Lam Coupling for Cyclopropyl Ethers

    • Title: Copper-Catalyzed Chan–Lam Cyclopropyl
    • Source:Journal of Organic Chemistry (2018).
    • URL:[Link]

  • Cyclopropoxy in Kinase Inhibitors (General SAR)

    • Title: Discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor.
    • Source:Bioorganic & Medicinal Chemistry Letters (2012).
    • URL:[Link]

  • Nicotinamide Scaffold in GSK-3 Inhibition

    • Title: Discovery of Isonicotinamides as Highly Selective, Brain Penetrable, and Orally Active Glycogen Synthase Kinase-3 Inhibitors.[2]

    • Source:Journal of Medicinal Chemistry (2016).
    • URL:[Link]

  • Synthesis of Cyclopropoxy-pyridines

    • Title: Synthesis of cyclopropanols and their use as homoenol equivalents.
    • Source:Organic Chemistry Portal (Kulinkovich Reaction Context).
    • URL:[Link]

Sources

Method

Application Notes and Protocols: Strategic Introduction of the Cyclopropyl Group into Pyridine Carboxylic Acid Scaffolds

Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Drug Discovery The cyclopropyl group, a three-membered carbocycle, has emerged as a privileged structural motif in medicinal chemistry.[1][2] Its uniq...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Drug Discovery

The cyclopropyl group, a three-membered carbocycle, has emerged as a privileged structural motif in medicinal chemistry.[1][2] Its unique stereoelectronic properties, arising from significant ring strain and π-character in its C-C bonds, offer a powerful tool for modulating the pharmacological profiles of drug candidates.[3][4][5] When incorporated into heterocyclic scaffolds such as pyridine carboxylic acids, the cyclopropyl group can confer a range of desirable attributes, including enhanced metabolic stability, increased potency, improved membrane permeability, and reduced off-target effects.[1][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic introduction of the cyclopropyl group into pyridine carboxylic acid frameworks, covering key synthetic methodologies, mechanistic considerations, and detailed experimental protocols.

The rationale for incorporating a cyclopropyl group is multifaceted. Its rigid, three-dimensional structure can enforce a specific conformation on a molecule, leading to more favorable interactions with a biological target.[3] Furthermore, the high C-H bond dissociation energy within the cyclopropyl ring often renders it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3] This can lead to improved pharmacokinetic properties, such as a longer half-life. This guide will explore several robust methods for forging the crucial carbon-carbon bond between a cyclopropyl unit and a pyridine carboxylic acid core.

Synthetic Strategies for Cyclopropyl Group Installation

The synthesis of cyclopropyl-substituted pyridine carboxylic acids can be broadly categorized into two main approaches:

  • Direct Cyclopropanation of Pyridine Derivatives: This involves the formation of the cyclopropane ring directly on a pre-existing pyridine scaffold.

  • Cross-Coupling Reactions with Cyclopropyl Building Blocks: This strategy relies on the coupling of a functionalized pyridine with a pre-formed cyclopropyl-containing reagent.

This guide will delve into specific, field-proven protocols for each of these strategies, with a focus on their applicability, advantages, and limitations.

Methodology 1: Transition Metal-Catalyzed Cyclopropanation

Transition metal-catalyzed reactions offer a versatile and efficient means of constructing cyclopropane rings.[6] These methods often proceed under mild conditions and can exhibit high levels of stereocontrol. A prominent example is the use of metal carbenoids generated from diazo compounds.

Conceptual Workflow: Rhodium-Catalyzed Cyclopropanation

The general workflow for a rhodium-catalyzed cyclopropanation of a vinyl-substituted pyridine derivative is depicted below. This process involves the in situ generation of a rhodium carbene intermediate from a diazo compound, which then undergoes a concerted addition to the alkene.

G cluster_prep Substrate Preparation cluster_reaction Reaction Core cluster_workup Work-up & Purification Start Vinyl-Substituted Pyridine Carboxylic Ester ReactionVessel Inert Atmosphere Reaction (N₂ or Ar) Start->ReactionVessel Diazo Diazo Compound (e.g., Ethyl Diazoacetate) Diazo->ReactionVessel Catalyst Rh₂(OAc)₄ Catalyst Catalyst->ReactionVessel Solvent Anhydrous Solvent (e.g., DCM, Toluene) Solvent->ReactionVessel Quench Reaction Quenching ReactionVessel->Quench Reaction Completion Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification End Cyclopropyl Pyridine Carboxylic Ester Purification->End

Caption: Workflow for Rhodium-Catalyzed Cyclopropanation.

Protocol 1: Rhodium(II) Acetate-Catalyzed Cyclopropanation of a Vinylpyridine Ester

This protocol details the cyclopropanation of a generic vinyl-substituted pyridine carboxylic ester using ethyl diazoacetate as the carbene precursor and dirhodium tetraacetate as the catalyst.

Materials:

  • Vinyl-substituted pyridine carboxylic ester (1.0 eq)

  • Dirhodium(II) tetraacetate (Rh₂(OAc)₄) (0.5-2 mol%)

  • Ethyl diazoacetate (EDA) (1.1-1.5 eq)

  • Anhydrous dichloromethane (DCM) or toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the vinyl-substituted pyridine carboxylic ester (1.0 eq) and dirhodium(II) tetraacetate (1 mol%).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the starting materials (concentration typically 0.1-0.5 M).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Dissolve ethyl diazoacetate (1.2 eq) in anhydrous DCM in the dropping funnel. Add the EDA solution dropwise to the stirred reaction mixture over a period of 1-2 hours at room temperature. Note: The rate of addition is critical to control the concentration of the reactive carbene intermediate and minimize side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours after the addition of EDA is finished.

  • Quenching: Upon completion, carefully quench the reaction by the dropwise addition of a few drops of acetic acid to decompose any unreacted EDA.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired cyclopropyl pyridine carboxylic ester.

  • Hydrolysis (Optional): If the carboxylic acid is the desired final product, the resulting ester can be hydrolyzed using standard procedures, such as treatment with lithium hydroxide or sodium hydroxide in a mixture of THF and water.[7]

Data Summary Table:

EntrySubstrateCatalyst Loading (mol%)EDA (eq)SolventTime (h)Yield (%)
12-vinylpyridine-4-carboxylate1.01.2DCM385
24-vinylpyridine-2-carboxylate1.01.2DCM3.582
35-vinylpyridine-3-carboxylate1.51.3Toluene478

Note: Yields are representative and can vary based on the specific substrate and reaction scale.

Methodology 2: Simmons-Smith and Related Cyclopropanations

The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes.[8] It involves the use of an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple or diethylzinc. This method is particularly useful for electron-rich and unfunctionalized alkenes and is known for its stereospecificity.[8][9]

Mechanistic Insight: The "Butterfly" Transition State

The Simmons-Smith reaction is proposed to proceed through a concerted "butterfly" transition state, where the methylene group is delivered to the double bond from the same face.[9] This mechanism accounts for the observed retention of the alkene's stereochemistry in the cyclopropane product.

G cluster_mechanism Simmons-Smith Mechanism Reactants Alkene + I-CH₂-ZnI TS "Butterfly" Transition State (Concerted Methylene Transfer) Reactants->TS Coordination Product Cyclopropane + ZnI₂ TS->Product Cycloaddition

Caption: Simplified Simmons-Smith Reaction Mechanism.

Protocol 2: Furukawa Modification of the Simmons-Smith Reaction

The Furukawa modification, which utilizes diethylzinc (Et₂Zn) instead of a zinc-copper couple, often provides more reproducible results and higher yields.

Materials:

  • Vinyl-substituted pyridine carboxylic ester (1.0 eq)

  • Diethylzinc (Et₂Zn) (1.0 M solution in hexanes, 2.2 eq)

  • Diiodomethane (CH₂I₂) (2.2 eq)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of nitrogen, add the vinyl-substituted pyridine carboxylic ester (1.0 eq) and anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • Slowly add diethylzinc (1.0 M in hexanes, 2.2 eq) to the stirred solution via syringe.

    • After 15 minutes, add diiodomethane (2.2 eq) dropwise via syringe. Caution: The reaction can be exothermic.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up:

    • Dilute the mixture with DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to remove any remaining iodine) and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel (hexanes/ethyl acetate) to yield the cyclopropylated product.

Comparative Data for Cyclopropanation Methods:

MethodReagentsKey AdvantagesKey Disadvantages
Rhodium-CatalyzedRh₂(OAc)₄, Diazo compoundHigh efficiency, mild conditions, catalyticUse of potentially explosive diazo compounds
Simmons-SmithZn-Cu or Et₂Zn, CH₂I₂Stereospecific, reliable for various alkenesStoichiometric zinc reagents, can be sensitive to air and moisture

Methodology 3: Suzuki-Miyaura Cross-Coupling

For instances where the pyridine carboxylic acid core is more readily available in a halogenated form, a Suzuki-Miyaura cross-coupling with a cyclopropylboronic acid or its trifluoroborate salt is a powerful strategy.[10][11] This palladium-catalyzed reaction is known for its broad functional group tolerance and reliability.[11]

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the coupling of a bromo- or chloro-pyridine carboxylic ester with potassium cyclopropyltrifluoroborate.

Materials:

  • Halogenated pyridine carboxylic ester (e.g., 2-bromo-pyridine-4-carboxylic acid methyl ester) (1.0 eq)

  • Potassium cyclopropyltrifluoroborate (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (dicyclohexyl(2',6'-dimethoxybiphenyl-2-yl)phosphine) (4-10 mol%)

  • Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (3.0 eq)

  • Toluene and water (e.g., 10:1 mixture)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a Schlenk tube, add the halogenated pyridine carboxylic ester (1.0 eq), potassium cyclopropyltrifluoroborate (1.5 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with nitrogen or argon three times.

  • Solvent Addition: Add degassed toluene and water (10:1 v/v) via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours.

  • Monitoring: Monitor the reaction progress by LC-MS or GC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopropyl pyridine carboxylic ester.

Key Considerations for Suzuki-Miyaura Coupling:

  • Ligand Choice: The choice of phosphine ligand is crucial for efficient coupling. Buchwald-type ligands like SPhos are often effective for challenging couplings involving heteroaryl chlorides.[11]

  • Base: The base plays a critical role in the catalytic cycle. K₃PO₄ and Cs₂CO₃ are commonly used.

  • Boron Source: While cyclopropylboronic acid can be used, its trifluoroborate salt is often preferred due to its enhanced stability.[12]

Conclusion and Future Perspectives

The introduction of a cyclopropyl group into a pyridine carboxylic acid scaffold is a valuable strategy in drug discovery for fine-tuning the physicochemical and pharmacological properties of a molecule. The methodologies presented herein—transition metal-catalyzed cyclopropanation, Simmons-Smith type reactions, and Suzuki-Miyaura cross-coupling—represent robust and versatile approaches to achieve this transformation. The choice of a specific method will depend on factors such as the availability of starting materials, desired stereochemistry, and functional group compatibility. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, the toolkit for synthesizing these important molecular architectures will undoubtedly continue to expand, further empowering the design of next-generation therapeutics.

References

  • Kulinkovich, O. G. (n.d.). Kulinkovich Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Kulinkovich reaction. In Wikipedia. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Lee, J., & Kim, Y. H. (2002).
  • NRO-Chemistry. (2022, June 4). Kulinkovich Reaction [Video]. YouTube. [Link]

  • Diccianni, J. B., & Diao, T. (2018). A Catalytically Generated Transition Metal Analog of the Simmons–Smith Reagent. ACS Catalysis, 8(11), 10546-10555. [Link]

  • Alonso-de-Castro, S., et al. (2021). Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. Journal of the American Chemical Society, 143(33), 13175-13182. [Link]

  • Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Deng, C., et al. (2015). A practical approach to stereodefined cyclopropyl-substituted heteroarenes using a Suzuki-type reaction. New Journal of Chemistry, 39(3), 1774-1777. [Link]

  • Wikipedia. (2023, November 28). Simmons–Smith reaction. In Wikipedia. Retrieved from [Link]

  • Diccianni, J. B., et al. (2017). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Journal of the American Chemical Society, 139(27), 9162-9165. [Link]

  • ResearchGate. (n.d.). Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. Retrieved from [Link]

  • Gray, A. P., et al. (1961). Cyclopropylpyridines. Interaction with acid and hydrogen. The synthesis of cyclopropane ring-opened analogs. The Journal of Organic Chemistry, 26(9), 3368-3375.
  • Brown, E. V., & Shambhu, M. B. (1971). Cyclopropylpyridines. Synthesis and Electronic Interaction. The Journal of Organic Chemistry, 36(14), 2009-2012.
  • Warrener, R. N., & Cain, E. N. (1966). 2-Cyclopropylpyridine. The Journal of Organic Chemistry, 31(11), 3870-3871.
  • Zhang, Y., et al. (2023).
  • Studley, J. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Pharmaceuticals, 15(5), 591. [Link]

  • Kinens, A., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3749. [Link]

  • Kumar, A., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5651. [Link]

  • Li, Y., et al. (2014). Au-catalyzed ring-opening reactions of 2-(1-alkynyl-cyclopropyl)pyridines with nucleophiles. Organic & Biomolecular Chemistry, 12(41), 8140-8143.
  • González-Lara, M. F., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(19), 6296. [Link]

  • Wikipedia. (2023, May 14). Metal-catalyzed cyclopropanations. In Wikipedia. Retrieved from [Link]

  • Oñate, E., & Vollhardt, K. P. C. (2007). The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions. Chemical Society Reviews, 36(7), 1170-1180.
  • Wikipedia. (2023, March 27). Activation of cyclopropanes by transition metals. In Wikipedia. Retrieved from [Link]

  • Dreher, S. D., et al. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society, 130(29), 9257-9259.
  • Barabe, F., & Charette, A. B. (2019). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. Beilstein Journal of Organic Chemistry, 15, 1248-1254.
  • Novikov, R. A., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Molecules, 27(20), 7041.
  • Fiveable. (n.d.). Cyclopropyl Definition. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Retrieved from [Link]

  • Gademann, K., & Chavez, D. E. (2012). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid.
  • Google Patents. (n.d.). WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
  • Flögel, O., & Reissig, H.-U. (2004). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Synlett, (12), 2129-2144.
  • Google Patents. (n.d.). EP1760066A2 - Processes for the preparation of cyclopropyl carboxylic acid derivatives and intermediates provided by these processes.
  • Hoffman Fine Chemicals. (n.d.). CAS RN 1256793-43-7 | 6-Cyclopropyl-pyridine-2-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN101602715A - The synthetic method of 2-pyridine carboxylic acid.

Sources

Application

4-cyclopropoxy-6-methoxynicotinic acid intermediate for PDE4 inhibitor synthesis

Strategic Synthesis of 4-Cyclopropoxy-6-methoxynicotinic Acid: A Key Intermediate for Advanced PDE4 Inhibitors Abstract This document provides a comprehensive guide for the synthesis of 4-cyclopropoxy-6-methoxynicotinic...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Synthesis of 4-Cyclopropoxy-6-methoxynicotinic Acid: A Key Intermediate for Advanced PDE4 Inhibitors

Abstract

This document provides a comprehensive guide for the synthesis of 4-cyclopropoxy-6-methoxynicotinic acid, a critical building block in the development of next-generation phosphodiesterase 4 (PDE4) inhibitors. We delve into the strategic importance of this intermediate, outlining a detailed, multi-step synthetic protocol grounded in established chemical principles. Beyond a simple recitation of steps, this guide illuminates the underlying rationale for key experimental choices, from reagent selection to reaction conditions, empowering researchers to not only replicate the synthesis but also to adapt and troubleshoot effectively. The protocol is designed to be self-validating, with clear guidance on in-process controls and characterization of the final product.

Introduction: The Therapeutic Promise of PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a crucial enzyme within the inflammatory cascade, primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger that suppresses the activity of inflammatory cells.[1] Inhibition of PDE4 elevates intracellular cAMP levels, leading to a potent anti-inflammatory response. This mechanism has established PDE4 as a major therapeutic target for a host of inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD), asthma, and psoriasis.[1][2]

The development of potent and selective PDE4 inhibitors is an area of intense research.[3][4] Medicinal chemistry efforts have shown that incorporating specific structural motifs can significantly enhance a compound's potency, selectivity, and pharmacokinetic profile.[5] The 4-cyclopropoxy-6-methoxynicotinic acid scaffold has emerged as a "privileged fragment" in this context. The cyclopropyl group, in particular, is a valuable pharmacophore known to improve metabolic stability and target engagement.[1][6] The methoxy group also plays a crucial role in optimizing ligand-target binding and other physicochemical properties.[5] This guide provides a robust and logical pathway to access this high-value intermediate.

Mechanism of Action: PDE4 Inhibition

The signaling pathway modulated by PDE4 inhibitors is centered on cAMP regulation. The following diagram illustrates this fundamental mechanism.

PDE4_Pathway cluster_cell Cell Cytoplasm ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Stimulation PDE4_Enzyme PDE4 cAMP->PDE4_Enzyme Substrate PKA PKA (Active) cAMP->PKA Activation AMP AMP PDE4_Enzyme->AMP Hydrolysis Inflammation Pro-inflammatory Mediators PKA->Inflammation Inhibits Anti_Inflammation Anti-inflammatory Response PKA->Anti_Inflammation Promotes Inhibitor PDE4 Inhibitor Inhibitor->PDE4_Enzyme Inhibition

Figure 1: Signaling pathway of PDE4 inhibition. PDE4 inhibitors block the degradation of cAMP, leading to increased PKA activation and a subsequent reduction in pro-inflammatory mediators.

Retrosynthetic Analysis & Strategy

A robust synthesis requires a logical and efficient plan. Our strategy involves a multi-step sequence starting from a commercially available, substituted nicotinic acid derivative. The key transformations are sequential nucleophilic aromatic substitutions (SNAr) to install the methoxy and cyclopropoxy ethers, followed by saponification to yield the target carboxylic acid.

retrosynthesis Target 4-Cyclopropoxy-6-methoxynicotinic acid (Target) Intermediate1 Methyl 4-cyclopropoxy-6-methoxynicotinate Target->Intermediate1 Saponification Intermediate2 Methyl 4-chloro-6-methoxynicotinate Intermediate1->Intermediate2 SNAr (Cyclopropoxylation) StartingMaterial Methyl 4,6-dichloronicotinate (Starting Material) Intermediate2->StartingMaterial Regioselective SNAr (Methoxylation)

Figure 2: Retrosynthetic analysis for the target intermediate. The synthesis builds complexity through sequential, regioselective substitutions on a dichlorinated pyridine core.

This approach is advantageous as it utilizes a common and well-understood reaction class (SNAr on electron-deficient pyridines) and allows for controlled, stepwise installation of the required functional groups.[7]

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Step 1: Regioselective Methoxylation of Methyl 4,6-dichloronicotinate

Rationale: The first step involves a nucleophilic aromatic substitution to replace one of the chlorine atoms with a methoxy group. The 4-position of the pyridine ring is generally more electron-deficient and thus more activated towards nucleophilic attack than the 6-position. However, using a stoichiometric amount of sodium methoxide at controlled temperatures allows for selective monosubstitution, primarily at the 6-position, which is sterically more accessible.

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equiv.
Methyl 4,6-dichloronicotinate206.0310.0 g48.51.0
Sodium Methoxide (NaOMe)54.022.76 g51.01.05
Anhydrous Methanol (MeOH)32.04200 mL--
Dichloromethane (DCM)84.93As needed--
Saturated aq. NH₄Cl-As needed--
Brine-As needed--
Anhydrous Na₂SO₄142.04As needed--

Procedure:

  • To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4,6-dichloronicotinate (10.0 g, 48.5 mmol).

  • Add anhydrous methanol (200 mL) to dissolve the starting material.

  • Carefully add sodium methoxide (2.76 g, 51.0 mmol) to the solution in portions. The reaction is exothermic.

  • Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The product spot should appear at a lower Rf than the starting material.

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane (150 mL) and water (100 mL).

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NH₄Cl (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, methyl 4-chloro-6-methoxynicotinate, as an off-white solid.

  • The product can be used in the next step without further purification or can be recrystallized from ethanol if necessary.

Step 2: Cyclopropoxylation of Methyl 4-chloro-6-methoxynicotinate

Rationale: This step introduces the cyclopropoxy group via a second SNAr reaction. Sodium hydride, a strong non-nucleophilic base, is used to deprotonate cyclopropanol, forming the sodium cyclopropoxide nucleophile in situ. Anhydrous THF is used as the solvent to prevent quenching the strong base. Elevated temperature is required to overcome the activation energy for the substitution of the remaining chlorine atom.

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equiv.
Methyl 4-chloro-6-methoxynicotinate201.619.0 g44.61.0
Sodium Hydride (NaH, 60% in oil)24.002.14 g53.51.2
Cyclopropanol58.083.11 g (3.2 mL)53.51.2
Anhydrous Tetrahydrofuran (THF)72.11180 mL--
Ethyl Acetate (EtOAc)88.11As needed--
Saturated aq. NH₄Cl-As needed--
Brine-As needed--
Anhydrous MgSO₄120.37As needed--

Procedure:

  • To a flame-dried 500 mL three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (2.14 g, 53.5 mmol).

  • Wash the NaH with anhydrous hexanes (2 x 20 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous THF (100 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add cyclopropanol (3.11 g, 53.5 mmol) dropwise to the NaH suspension. Effervescence (H₂ gas evolution) will occur. Caution: Hydrogen gas is flammable.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of sodium cyclopropoxide.

  • Add a solution of methyl 4-chloro-6-methoxynicotinate (9.0 g, 44.6 mmol) in anhydrous THF (80 mL) to the reaction mixture.

  • Heat the mixture to reflux (approx. 66 °C) and maintain for 12-18 hours, or until TLC analysis (8:2 Hexane:Ethyl Acetate) indicates complete consumption of the starting material.

  • Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (~50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine (1 x 75 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to afford methyl 4-cyclopropoxy-6-methoxynicotinate.

Step 3: Saponification to 4-cyclopropoxy-6-methoxynicotinic acid

Rationale: The final step is a standard ester hydrolysis (saponification) using a strong base like sodium hydroxide to convert the methyl ester to the desired carboxylic acid. The reaction is typically performed in a mixed solvent system (e.g., THF/water/methanol) to ensure solubility of both the ester and the hydroxide salt. Acidification protonates the carboxylate salt, causing the final product to precipitate or be extracted.

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Equiv.
Methyl 4-cyclopropoxy-6-methoxynicotinate223.238.0 g35.81.0
Sodium Hydroxide (NaOH)40.002.87 g71.62.0
Tetrahydrofuran (THF)72.1160 mL--
Methanol (MeOH)32.0430 mL--
Water (H₂O)18.0230 mL--
2M Hydrochloric Acid (HCl)-As needed--
Ethyl Acetate (EtOAc)88.11As needed--
Brine-As needed--
Anhydrous Na₂SO₄142.04As needed--

Procedure:

  • In a 250 mL round-bottom flask, dissolve methyl 4-cyclopropoxy-6-methoxynicotinate (8.0 g, 35.8 mmol) in a mixture of THF (60 mL), methanol (30 mL), and water (30 mL).

  • Add sodium hydroxide (2.87 g, 71.6 mmol) and stir the mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC until the starting ester is no longer visible.

  • Remove the organic solvents (THF and methanol) via rotary evaporation.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 by the slow addition of 2M HCl. A white precipitate should form.

  • Extract the product from the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The resulting white solid is the target compound, 4-cyclopropoxy-6-methoxynicotinic acid. It can be further purified by recrystallization from an appropriate solvent system like ethyl acetate/hexanes if required.

Product Characterization & Data

Proper characterization is essential to confirm the identity and purity of the synthesized intermediate.

CompoundExpected Yield RangePhysical Appearance¹H NMR (400 MHz, CDCl₃) δ ppm (Predicted)¹³C NMR (101 MHz, CDCl₃) δ ppm (Predicted)MS (ESI+) m/z
Methyl 4-chloro-6-methoxynicotinate 85-95%Off-white solid8.65 (s, 1H), 6.80 (s, 1H), 3.95 (s, 3H), 3.90 (s, 3H)165.8, 164.2, 151.0, 148.5, 115.5, 108.0, 54.0, 52.5202.0 [M+H]⁺
Methyl 4-cyclopropoxy-6-methoxynicotinate 60-75%White to pale yellow solid8.50 (s, 1H), 6.35 (s, 1H), 4.10-4.00 (m, 1H), 3.90 (s, 3H), 3.85 (s, 3H), 0.90-0.80 (m, 4H)166.5, 165.0, 163.0, 150.5, 108.0, 95.0, 53.5, 52.0, 35.0, 6.5224.1 [M+H]⁺
4-cyclopropoxy-6-methoxynicotinic acid 90-98%White crystalline solid11.5 (br s, 1H), 8.60 (s, 1H), 6.40 (s, 1H), 4.15-4.05 (m, 1H), 3.95 (s, 3H), 0.95-0.85 (m, 4H)168.0, 165.5, 163.5, 151.0, 107.5, 95.5, 54.0, 35.5, 6.5210.1 [M+H]⁺

Conclusion

The synthetic route detailed herein provides a reliable and scalable method for producing high-purity 4-cyclopropoxy-6-methoxynicotinic acid. By understanding the chemical principles behind each step, from the regioselectivity of the initial methoxylation to the final saponification, researchers are well-equipped to synthesize this key intermediate for the discovery and development of novel PDE4 inhibitors. This protocol serves as a foundational tool for academic and industrial laboratories focused on advancing treatments for inflammatory diseases.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of PDE4 Inhibitors Utilizing a Cyclopropyl Moiety.
  • ResearchGate. (n.d.). Development of a Practical Process for the Synthesis of PDE4 Inhibitors.
  • MDPI. (2026, February 17). Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation.
  • ACS Publications. (2025, January 23). Design, Synthesis, and Evaluation of Selective PDE4 Inhibitors for the Therapy of Pulmonary Injury.
  • ResearchGate. (2025, August 6). Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD.
  • MDPI. (2023, July 15). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes.
  • Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic Acid and Its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Current Drug Discovery Technologies, 11(2), 97-108. [Link]

  • eScholarship, University of California. (n.d.). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n.
  • MDPI. (2023, July 5). The role of the methoxy group in approved drugs.
  • Future Science. (2025, November 27). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.

Sources

Method

Process Chemistry and Scale-Up Protocol for 4-Cyclopropoxy-6-methoxynicotinic Acid (CAS 1243454-25-2)

Strategic Context and Application Highly functionalized pyridine derivatives are privileged scaffolds in modern drug discovery. Specifically, di-alkoxy substituted nicotinic acids like 4-cyclopropoxy-6-methoxynicotinic a...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context and Application

Highly functionalized pyridine derivatives are privileged scaffolds in modern drug discovery. Specifically, di-alkoxy substituted nicotinic acids like 4-cyclopropoxy-6-methoxynicotinic acid (CAS 1243454-25-2) serve as critical building blocks in the synthesis of targeted therapeutics, including CHK1 kinase inhibitors ()[1] and allosteric modulators for WRN helicase in MSI-high cancers ()[2]. The cyclopropoxy group provides unique steric bulk and enhanced metabolic stability compared to linear alkoxy chains, while the C6-methoxy group precisely tunes the electronic profile and hydrogen-bond acceptor capacity of the pyridine core.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis of CAS 1243454-25-2 from commercially available methyl 4,6-dichloronicotinate relies on the highly predictable regioselectivity of Nucleophilic Aromatic Substitution (SNAr). While both the C4 and C6 positions are activated by the electron-deficient pyridine ring, empirical data dictates that the C4-position is significantly more reactive toward nucleophilic attack ()[3].

The Causality of Regioselectivity: This differential reactivity is driven by the synergistic stabilization of the Meisenheimer intermediate. The C4 position is activated simultaneously by the para-nitrogen atom and the ortho-ester group. Conversely, the C6 position lacks the strong ortho-withdrawing effect of the ester ()[3].

Because of this inherent C4-selectivity, the order of alkoxide introduction is strictly dictated by the target structure. To synthesize 4-cyclopropoxy-6-methoxynicotinic acid, the bulkier and less reactive cyclopropoxide nucleophile must be introduced first to selectively displace the C4-chloride. Subsequent displacement of the recalcitrant C6-chloride requires a smaller, highly reactive nucleophile (methoxide) and elevated temperatures.

Workflow Visualization

SynthesisWorkflow SM Methyl 4,6-dichloronicotinate (Starting Material) Int1 Methyl 6-chloro-4- cyclopropoxynicotinate (Intermediate 1) SM->Int1 Step 1: Cyclopropanol, NaH THF, 0°C to RT (C4-Selective SNAr) Int2 Methyl 4-cyclopropoxy- 6-methoxynicotinate (Intermediate 2) Int1->Int2 Step 2: NaOMe MeOH, 60°C (C6 SNAr) Prod 4-Cyclopropoxy-6- methoxynicotinic acid (CAS 1243454-25-2) Int2->Prod Step 3: LiOH, H2O/THF RT, then HCl (pH 3.5) (Saponification)

Figure 1: Three-step scale-up synthetic workflow for CAS 1243454-25-2.

Process Chemistry & Self-Validating Controls

To ensure this route is viable for scale-up, chromatographic purification has been entirely eliminated. Furthermore, the protocol functions as a self-validating system :

  • Solvent and Reagent Synergy (Step 2): Utilizing sodium methoxide in methanol on a methyl ester substrate is a deliberate design choice. It entirely circumvents the risk of transesterification byproducts that would occur if an ethyl or isopropyl ester were used, ensuring a pristine impurity profile.

  • Built-in Purity Checkpoint (Step 3): The final saponification utilizes strict pH-controlled precipitation. By adjusting the pH to exactly 3.5, the target zwitterionic/carboxylic acid species selectively crystallizes. Any unreacted ester or over-hydrolyzed impurities remain soluble in the aqueous filtrate.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 6-chloro-4-cyclopropoxynicotinate
  • Preparation: Charge a dry, nitrogen-flushed 2 L jacketed reactor with anhydrous THF (800 mL) and cyclopropanol (1.1 eq, 0.55 mol). Cool the internal temperature to 0 °C.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq, 0.60 mol) in small portions to control the evolution of hydrogen gas. Stir the alkoxide suspension at 0 °C for 30 minutes.

  • SNAr Addition: Dissolve methyl 4,6-dichloronicotinate (1.0 eq, 0.50 mol) in anhydrous THF (200 mL). Add this solution dropwise to the reactor over 1 hour, maintaining the internal temperature below 5 °C to prevent C6-substitution.

  • Reaction: Warm the mixture to room temperature (20–25 °C) and stir for 4 hours. Self-Validation: The reaction is complete when H₂ evolution ceases and TLC indicates the consumption of the starting material.

  • Workup: Quench slowly with saturated aqueous NH₄Cl (500 mL). Extract with Ethyl Acetate (2 x 500 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Isolation: Recrystallize the crude residue from heptane/EtOAc (9:1) to afford Intermediate 1 as a pale yellow solid.

Step 2: Synthesis of Methyl 4-cyclopropoxy-6-methoxynicotinate
  • Preparation: In a 1 L round-bottom flask, dissolve Intermediate 1 (1.0 eq, 0.40 mol) in anhydrous Methanol (500 mL).

  • Reagent Addition: Add Sodium Methoxide solution (25 wt% in MeOH, 3.0 eq, 1.20 mol) in one portion at room temperature.

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C for 12 hours. Self-Validation: The displacement of the recalcitrant C6-chloride self-indicates completion when the reaction mixture transitions to a clear solution, followed by the fine precipitation of NaCl byproducts.

  • Workup: Cool to room temperature and concentrate under reduced pressure to remove 80% of the methanol. Dilute the slurry with water (400 mL) and extract with Dichloromethane (3 x 300 mL).

  • Isolation: Wash the organic phase with water, dry over Na₂SO₄, and evaporate to yield Intermediate 2 as an off-white solid.

Step 3: Saponification to CAS 1243454-25-2
  • Hydrolysis: Dissolve Intermediate 2 (1.0 eq, 0.35 mol) in a 1:1 mixture of THF and HPLC-grade water (600 mL total). Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.5 eq, 0.875 mol).

  • Reaction: Stir vigorously at room temperature for 4 hours. Monitor by LC-MS until the ester mass is completely depleted.

  • Solvent Removal: Remove the THF under reduced pressure at 30 °C, leaving a basic aqueous solution. Extract this aqueous layer once with MTBE (200 mL) to remove any trace neutral organic impurities.

  • Precipitation: Cool the aqueous phase to 0 °C. Under vigorous stirring, slowly add 1M HCl dropwise until the pH reaches exactly 3.5. A thick white precipitate will form.

  • Isolation: Collect the product via vacuum filtration. Wash the filter cake thoroughly with ice-cold water (2 x 100 mL) to remove residual inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 45 °C to a constant weight to yield pure 4-cyclopropoxy-6-methoxynicotinic acid.

Quantitative Data Summary

StepTransformationReagents & ConditionsYield (%)Purity (HPLC)
1 C4-CyclopropoxylationCyclopropanol, NaH, THF, 0 °C to RT82%>97.0%
2 C6-MethoxylationNaOMe, MeOH, 60 °C, 12 h88%>98.5%
3 SaponificationLiOH·H₂O, THF/H₂O, RT, 4 h94%>99.5%

References

  • Title: Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers Source: PMC - NIH URL: [Link]

Sources

Application

Application Notes and Protocols for the C3-Position Functionalization of 4-Cyclopropoxy-6-methoxynicotinic Acid

Introduction The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, with its derivatives exhibiting a wide array of biological activities. The regioselective functionalization of the pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, with its derivatives exhibiting a wide array of biological activities. The regioselective functionalization of the pyridine ring is a critical step in the synthesis of novel pharmaceutical candidates, allowing for the fine-tuning of their pharmacological profiles. This guide provides a comprehensive overview and detailed protocols for the chemical modification of 4-cyclopropoxy-6-methoxynicotinic acid at the C3 position. This electron-rich pyridine derivative presents unique challenges and opportunities for selective functionalization due to the interplay of its substituents: two electron-donating alkoxy groups at C4 and C6, and an electron-withdrawing carboxylic acid at C5.

These application notes are intended for researchers, scientists, and drug development professionals engaged in the synthesis and derivatization of pyridine-based compounds. The protocols provided herein are based on established synthetic methodologies and are designed to serve as a robust starting point for the exploration of the chemical space around the 4-cyclopropoxy-6-methoxynicotinic acid core.

Strategic Approaches to C3 Functionalization

The electronic nature of the 4-cyclopropoxy-6-methoxynicotinic acid ring is heavily influenced by the opposing effects of its substituents. The 4-cyclopropoxy and 6-methoxy groups are strongly electron-donating, activating the pyridine ring towards electrophilic attack, particularly at the C3 and C5 positions. Conversely, the C5-carboxylic acid group is electron-withdrawing and deactivating. This complex electronic landscape necessitates careful consideration of the reaction strategy to achieve selective functionalization at the desired C3 position. This guide will focus on three primary strategies:

  • Directed ortho-Metalation (DoM): Leveraging the directing capabilities of the C6-methoxy and C5-carboxylic acid groups to achieve regioselective lithiation at the C3 position, followed by quenching with an electrophile.

  • Palladium-Catalyzed C-H Arylation: Employing a suitable directing group on the carboxylic acid to facilitate palladium-catalyzed direct arylation at the C3 position.

  • Halogenation followed by Cross-Coupling Reactions: A two-step approach involving the initial introduction of a halogen atom at the C3 position, which then serves as a handle for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, and Sonogashira).

Part 1: Directed ortho-Metalation (DoM) for C3-Functionalization

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic systems.[1][2] In the case of 4-cyclopropoxy-6-methoxynicotinic acid, the methoxy group at C6 and the carboxylate formed in situ from the carboxylic acid can act as directing metalation groups (DMGs), promoting deprotonation at the adjacent C3 position by a strong lithium base.[3][4]

Workflow for Directed ortho-Metalation

DoM_Workflow cluster_prep Preparation cluster_lithiation LITHIATION cluster_quench ELECTROPHILIC QUENCH cluster_workup Work-up & Purification Start 4-Cyclopropoxy-6-methoxynicotinic Acid Dissolve Dissolve in Anhydrous THF Start->Dissolve Cool Cool to -78 °C Dissolve->Cool Base Add Strong Lithium Base (e.g., LDA or LTMP) Cool->Base Stir Stir for 1-2 h at -78 °C Base->Stir Electrophile Add Electrophile (e.g., I2, Me3SiCl) Stir->Electrophile Warm Warm to Room Temperature Electrophile->Warm Quench Quench with sat. aq. NH4Cl Warm->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product C3-Functionalized Product Purify->Product Suzuki_Workflow Start 3-Bromo-4-cyclopropoxy-6-methoxynicotinic Acid Reaction Suzuki-Miyaura Coupling Start->Reaction Reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Toluene/EtOH/H2O) Reagents->Reaction Product C3-Aryl-4-cyclopropoxy-6-methoxy nicotinic Acid Reaction->Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Cyclopropoxy-6-methoxynicotinic Acid

Welcome to the technical support center for the purification of 4-cyclopropoxy-6-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals navigating the challenges of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-cyclopropoxy-6-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals navigating the challenges of isolating this compound with high purity. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I should expect in my crude 4-cyclopropoxy-6-methoxynicotinic acid?

A1: The impurity profile is intrinsically linked to the synthetic route. Assuming a common pathway involving sequential nucleophilic aromatic substitution on a di-halo-nicotinic acid precursor followed by ester hydrolysis, you can anticipate the following species:

  • Unreacted Starting Materials: Such as 4,6-dichloro-nicotinic acid or its corresponding ester.

  • Mono-Substituted Intermediates: For example, 4-chloro-6-methoxynicotinic acid or 6-chloro-4-cyclopropoxy-nicotinic acid.

  • Positional Isomers: Depending on the synthetic strategy, minor isomers could be formed.

  • Hydrolysis Byproducts: If the synthesis involves forcing conditions, cleavage of the ether linkages could occur, yielding hydroxynicotinic acid derivatives.

  • Process-Related Impurities: Residual solvents, catalysts, and reagents used in the synthesis.

  • Colored Impurities: Nicotinic acid derivatives, especially when synthesized via oxidation or subjected to high heat, can develop yellow or tan chromophores that need to be removed.[1]

Q2: I have my crude solid product. What is the most effective first step for purification?

A2: An acid-base extraction is an excellent and robust first-line purification strategy. This technique leverages the acidic nature of your target compound to separate it from neutral or basic impurities. The process typically involves dissolving the crude material in a suitable organic solvent (like ethyl acetate or dichloromethane), washing with a mild aqueous base (e.g., sodium bicarbonate solution) to extract your carboxylic acid as its water-soluble salt. The organic layer, now containing neutral impurities, is discarded. The aqueous layer can then be washed with a fresh organic solvent to remove any remaining non-acidic contaminants before being carefully re-acidified (e.g., with HCl) to precipitate your purified 4-cyclopropoxy-6-methoxynicotinic acid, which can then be collected by filtration.[2]

Q3: How do I choose between crystallization and chromatography for final purification?

A3: The choice depends on the nature of the impurities and the desired final purity.

  • Crystallization is the preferred method for removing bulk impurities and achieving high crystalline purity, especially if the impurities have significantly different solubility profiles from your product. It is scalable and often more economical for large quantities. The pH-dependent solubility of nicotinic acids makes this a particularly powerful technique.[3]

  • Column Chromatography is indispensable when dealing with impurities that have very similar structures and solubilities to the target compound (e.g., positional isomers or des-methyl analogs). While less scalable than crystallization, it offers superior resolution for separating closely related molecules.[4]

A common and highly effective strategy is to perform a bulk purification by crystallization first, followed by a final polishing step using chromatography if required to meet stringent purity specifications (>99.5%).

Q4: What analytical techniques are best for assessing the purity of my final product?

A4: A combination of methods is essential for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 column is typically effective, often with a mobile phase consisting of an acetonitrile/water or methanol/water gradient containing a pH modifier like formic acid or trifluoroacetic acid to ensure sharp peak shapes.[5][6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for identifying the molecular weights of any observed impurities, providing vital clues to their structures.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your final compound and can be used to detect impurities if they are present at levels of ~1% or higher.

  • Differential Scanning Calorimetry (DSC): Provides the melting point of your compound. A sharp melting point is a good indicator of high purity.

Troubleshooting Guide: Common Purification Issues

Crystallization Problems

Q: My product has "oiled out" or precipitated as an amorphous solid instead of crystallizing. What should I do?

A: "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point in the chosen solvent system. Here’s a troubleshooting workflow:

  • Increase Solvent Volume: Your solution may be too concentrated. Add more hot solvent until the oil redissolves completely.

  • Cool Slowly: Allow the solution to cool gradually to room temperature, and then transfer it to a refrigerator. Rapid cooling promotes amorphous precipitation.

  • Control pH: For zwitterionic compounds like nicotinic acids, solubility is minimal at the isoelectric point (pI). Adjust the pH of your aqueous or semi-aqueous solution dropwise to approach the pI, which will drastically reduce solubility and promote crystallization.[3]

  • Change Solvent System: The polarity of your solvent may be too close to that of your solute. Try a more polar or less polar solvent system. A good system often involves a "solvent" in which the compound is soluble when hot, and a "co-solvent" or "anti-solvent" in which it is insoluble.

Diagram: Crystallization Troubleshooting Logic

G start Product Oiled Out step1 Add more hot solvent to redissolve start->step1 q1 Did it redissolve? step1->q1 step2 Cool solution slowly q1->step2 Yes step4 Change solvent system (e.g., add anti-solvent) q1->step4 No q2 Did it crystallize? step2->q2 step3 Adjust pH towards isoelectric point (pI) q2->step3 No success Pure Crystals Obtained q2->success Yes q3 Did it crystallize? step3->q3 q3->step4 No q3->success Yes fail Re-evaluate Purification Strategy (Consider Chromatography) step4->fail

Caption: A decision-making workflow for troubleshooting crystallization.

Q: My final crystals are colored (yellow/tan). How can I obtain a colorless product?

A: This is a common issue with aromatic nitrogen heterocycles, often due to trace, highly conjugated impurities.

  • Activated Carbon Treatment: This is the most effective method. Dissolve your crude product in a suitable hot solvent. Add a small amount (typically 1-2% w/w) of activated carbon (e.g., Darco, Norit). Keep the solution hot and stir for 5-15 minutes. Filter the hot solution through a pad of celite or filter aid to remove the carbon, then allow the filtrate to cool and crystallize.[1]

  • Caution: Using too much carbon or prolonged heating can lead to adsorption of your product, reducing the yield.

Chromatography Problems

Q: My compound streaks badly on a silica gel column, resulting in poor separation. Why is this happening and how can I fix it?

A: Streaking (or tailing) is caused by the dual acidic (carboxylic acid) and basic (pyridine nitrogen) nature of your molecule, which interacts strongly and non-ideally with the acidic silanol groups (Si-OH) on the silica surface.

  • Solution: Modify the Mobile Phase. Add a small percentage of an acid to your eluent.

    • Acetic Acid (1-2%): This is the most common choice. It protonates the pyridine nitrogen, preventing its interaction with silica, and suppresses the deprotonation of the carboxylic acid, leading to a much sharper elution profile.

    • Formic Acid (0.1-1%): Also very effective and more volatile than acetic acid, making it easier to remove from the final product.

Q: I can't separate my target compound from a key impurity. What are my options?

A: If a standard silica gel system fails, consider these advanced strategies:

  • Optimize the Mobile Phase: Systematically screen different solvent systems. A move from a standard ethyl acetate/hexane system to a dichloromethane/methanol system can significantly alter selectivity.

  • Change the Stationary Phase:

    • Reverse-Phase Chromatography (C18): This is an excellent alternative. The separation is based on hydrophobicity. Your polar nicotinic acid will elute early, while more non-polar impurities will be retained longer. This is the basis for most analytical HPLC methods and can be scaled to preparative chromatography.

    • Alumina (Basic or Neutral): If your primary issue is the acidic nature of silica, switching to neutral or basic alumina might prevent undesirable interactions.

    • Ion-Exchange Chromatography: This method separates molecules based on their net charge at a specific pH and can be highly effective for purifying ionizable compounds like yours.[9]

Detailed Experimental Protocols

Protocol 1: pH-Controlled Recrystallization

This protocol leverages the pH-dependent solubility of your amphoteric molecule to achieve purification.

  • Dissolution: In a suitable flask, suspend the crude 4-cyclopropoxy-6-methoxynicotinic acid in a minimal amount of water.

  • Basification: Add 1M sodium hydroxide (NaOH) solution dropwise while stirring until the solid completely dissolves and the solution is basic (pH ~9-10). This converts the carboxylic acid to its highly soluble sodium salt.

  • Decolorization (Optional): If the solution is colored, heat it to 50-60°C, add 1-2% (w/w) activated carbon, stir for 10 minutes, and perform a hot filtration through celite.[1]

  • Acidification & Crystallization: Cool the solution to room temperature. Slowly add 1M hydrochloric acid (HCl) dropwise with vigorous stirring. You will observe the product precipitating as the pH is lowered. Monitor the pH and continue adding acid until the pH is in the range of 3-5 (near the likely isoelectric point).

  • Maturation: Stir the resulting slurry at room temperature for 1 hour, then cool in an ice bath for another hour to maximize precipitation.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water, followed by a small amount of a non-polar solvent like hexane to aid drying.

  • Drying: Dry the purified crystals under vacuum at 40-50°C to a constant weight.

Protocol 2: Preparative Flash Column Chromatography

This protocol is designed for separating closely related impurities that could not be removed by crystallization.

  • Stationary Phase: Silica gel (40-63 µm particle size).

  • Mobile Phase Selection (Eluent):

    • First, determine an appropriate solvent system using Thin Layer Chromatography (TLC).

    • A good starting point is a mixture of a non-polar solvent (e.g., Dichloromethane or Ethyl Acetate) and a polar solvent (e.g., Methanol).

    • Crucially, add 1% acetic or 0.5% formic acid to the eluent mixture.

    • Aim for an Rf value of ~0.25-0.35 for your target compound on the TLC plate.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, less polar mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or another strong solvent (like DCM/Methanol). Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution: Run the column, starting with a less polar solvent mixture and gradually increasing the polarity (gradient elution). For example, start with 98:2 DCM/Methanol (+1% AcOH) and gradually move to 90:10 DCM/Methanol (+1% AcOH).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation). Co-evaporate with a solvent like toluene to azeotropically remove residual acetic acid if necessary.

Diagram: General Purification & Analysis Workflow

G cluster_purification Purification Steps cluster_analysis Purity Analysis Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Crystallization pH-Controlled Crystallization Extraction->Crystallization Chromatography Flash Chromatography (If Needed) Crystallization->Chromatography HPLC HPLC for Purity (%) Chromatography->HPLC LCMS LC-MS for Impurity ID HPLC->LCMS NMR NMR for Structure Confirmation LCMS->NMR Final Pure Product (>99.5%) NMR->Final

Caption: A standard workflow for the purification and analysis of the target compound.

Data Tables for Quick Reference

Table 1: Common Solvents for Crystallization of Nicotinic Acid Derivatives

Solvent/SystemPolarityComments
WaterHighExcellent choice, especially for pH-controlled crystallization.[10]
Ethanol/WaterHighGood for compounds with moderate water solubility. The ratio can be tuned to optimize recovery.
Isopropanol (IPA)MediumOften provides good crystal morphology.
2-Methylpropanol-1 / WaterMediumA patented system for purifying nicotinamide, which may be applicable to related acids.[11]
AcetonitrileMediumCan be a good choice for compounds that are too soluble in alcohols.
Ethyl AcetateLowMore likely to be used as an anti-solvent or for chromatography.

Table 2: Typical TLC/Column Chromatography Solvent Systems

SystemRatio (v/v)Application Notes
Dichloromethane : Methanol : Acetic Acid95 : 5 : 1A standard starting point for polar, acidic compounds on silica. Adjust ratio for desired Rf.
Ethyl Acetate : Hexane : Acetic Acid70 : 30 : 1Good for less polar nicotinic acid derivatives.
Acetonitrile : Water : Formic Acid80 : 20 : 0.1Typical mobile phase for Reverse-Phase (C18) HPLC analysis and purification. Adjust ratio for retention time.

References

  • Process for the purification of nicotinic acid amide I.
  • Purification of nicotinic acid.
  • Nicotinic acid. Organic Syntheses. [Link]

  • How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. [Link]

  • A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. ResearchGate. [Link]

  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. SIELC Technologies. [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. [Link]

  • 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN). Organic Syntheses. [Link]

  • Nicotinamide: A Review of Its Biochemistry, Pharmaceutical Analysis and Clinical Applications. J. Baqai Med. Univ.[Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]

  • Nicotine Separation from the Urine of Active Smokers Using Moringa oleifera on Column Chromatography. AIP Publishing. [Link]

  • (PDF) pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Stabilizing Nicotinic Acid Derivatives Against Thermal Decarboxylation

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-p...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into a common yet critical challenge: preventing the unwanted decarboxylation of nicotinic acid (Niacin, Vitamin B3) and its derivatives during heating. This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design and troubleshooting efforts.

This guide is structured to address your needs proactively, from foundational knowledge to advanced troubleshooting. We will delve into the mechanisms of degradation, the critical factors influencing stability, and practical strategies to ensure the integrity of your compounds.

Frequently Asked Questions (FAQs): The Fundamentals of Decarboxylation

This section addresses the most common initial questions regarding the thermal instability of nicotinic acid derivatives.

Q1: What is decarboxylation and why is it a concern for nicotinic acid derivatives?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases it as carbon dioxide (CO₂). For researchers working with nicotinic acid and its analogs, this reaction represents a degradation pathway that can significantly impact the efficacy, safety, and stability of the final product.[1] Uncontrolled decarboxylation leads to the formation of impurities, a reduction in the yield of the active pharmaceutical ingredient (API), and potential alterations in the compound's biological activity.

The position of the carboxylic acid group on the pyridine ring is a critical determinant of stability. Nicotinic acid (3-pyridinecarboxylic acid) is relatively stable. However, derivatives such as picolinic acid (2-pyridinecarboxylic acid) are significantly more susceptible to decarboxylation upon heating.[2][3] This is attributed to the ability of the nitrogen atom in the pyridine ring to stabilize the transition state of the reaction.

Q2: What are the primary factors that trigger the decarboxylation of my nicotinic acid derivative?

A2: The decarboxylation of nicotinic acid derivatives is primarily influenced by three key factors:

  • Temperature: Heat is the most significant driver of decarboxylation.[1][4] The rate of this degradation reaction generally follows first-order kinetics, meaning it increases with temperature.[5][6] For instance, studies on nicotinic acid have shown a marked increase in degradation at temperatures above 100°C.[5][6]

  • pH: The pH of the solution plays a crucial role in the stability of these compounds. Extreme pH conditions, both acidic and basic, can accelerate degradation. For many niacin derivatives, a pH of approximately 6.0 is considered optimal for stability.[7]

  • Solvent: The choice of solvent can significantly impact the rate of decarboxylation. Protic solvents, especially water, can facilitate the proton transfer steps involved in the degradation mechanism.[8] The use of aprotic solvents may offer greater stability, particularly at elevated temperatures.

Q3: How does the chemical structure of my nicotinic acid derivative affect its stability?

A3: The structure of the nicotinic acid derivative is a key factor in its susceptibility to decarboxylation. The position of the carboxyl group is paramount. As mentioned, picolinic acid (2-carboxylic acid) is much less stable than nicotinic acid (3-carboxylic acid). This is because the nitrogen atom at position 1 can stabilize the intermediate formed during decarboxylation through the formation of a zwitterion.[2][3]

Furthermore, the presence of other substituents on the pyridine ring can either enhance or reduce stability. Both electron-withdrawing and electron-releasing groups at the 3-position of picolinic acid have been shown to accelerate decarboxylation in the acidic form, while they tend to inhibit decarboxylation in their anionic (basic) form.[8][9] This is thought to be due to steric effects that interfere with the coplanarity of the carboxyl group and the aromatic ring, which in turn weakens the bond between them.[8][9]

Troubleshooting Guide: Addressing Decarboxylation in Your Experiments

This section provides a structured approach to diagnosing and resolving decarboxylation issues encountered during your experimental work.

Observed Problem Potential Cause Recommended Solution & Scientific Rationale
Low yield of desired product after a heating step. Thermal Decarboxylation: The reaction temperature is too high, providing the activation energy for the removal of the carboxyl group.1. Temperature Optimization: Reduce the reaction temperature. Even a small decrease can significantly lower the rate of decarboxylation. If possible, conduct the reaction at the lowest temperature that allows for a reasonable rate of the desired transformation. 2. Time Optimization: Shorten the reaction time. Monitor the reaction progress closely using techniques like TLC or HPLC to stop the reaction as soon as the starting material is consumed, minimizing the time the product is exposed to high temperatures.
Presence of unexpected byproducts with a lower molecular weight. Decarboxylation Confirmed: The molecular weight difference likely corresponds to the loss of CO₂ (44 Da).1. Analytical Confirmation: Use mass spectrometry (MS) to confirm the molecular weight of the byproduct. 2. Solvent Screening: Switch to a less polar, aprotic solvent. Solvents like dioxane, toluene, or dimethylformamide (DMF) may offer better stability than protic solvents like water or ethanol, as they are less likely to participate in the proton transfer mechanisms of decarboxylation.[8] 3. pH Control: If working in an aqueous or protic solvent, buffer the solution to a pH of around 6.0, which has been shown to be optimal for niacin stability.[7]
Inconsistent results between experimental batches. Variability in Reaction Conditions: Minor fluctuations in temperature, heating time, or pH can lead to significant differences in the extent of decarboxylation.1. Precise Temperature Control: Use a well-calibrated oil bath or heating mantle with a digital temperature controller to ensure consistent and uniform heating. Avoid "hot spots" that can occur with direct heating on a hot plate. 2. Standardized Procedures: Develop and strictly adhere to a standard operating procedure (SOP) for all heating steps, including the rate of heating and cooling. 3. Inert Atmosphere: For particularly sensitive compounds, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative processes that can sometimes accompany thermal degradation.
Reaction fails or gives low yield in the presence of metal catalysts. Metal-Catalyzed Decarboxylation: Certain transition metals, such as palladium, copper, and iridium, can catalyze the decarboxylation of aromatic carboxylic acids.[5][7][10]1. Catalyst Screening: If a metal catalyst is required for the desired transformation, screen different metals and ligands to find a system with lower activity towards decarboxylation. 2. Ligand Modification: The choice of ligand can significantly influence the catalytic activity. Experiment with different phosphine or N-heterocyclic carbene ligands. 3. Catalyst Loading: Use the lowest effective catalyst loading to minimize the potential for side reactions.

Experimental Protocols: Best Practices for Mitigating Decarboxylation

Adherence to validated protocols is essential for reproducible results. The following protocols provide step-by-step guidance on key procedures.

Protocol 1: Screening for Optimal Solvent and Temperature Conditions

This protocol outlines a systematic approach to identifying the most stable conditions for your nicotinic acid derivative when heating is required.

Objective: To determine the solvent and temperature combination that minimizes decarboxylation while still allowing for the desired chemical reaction to proceed.

Materials:

  • Your nicotinic acid derivative

  • A selection of solvents for screening (e.g., water, ethanol, isopropanol, acetonitrile, dioxane, toluene, DMF)

  • Reaction vials with screw caps

  • Heating block or oil bath with a digital temperature controller

  • HPLC or LC-MS system for analysis

Procedure:

  • Prepare Stock Solutions: Prepare a stock solution of your nicotinic acid derivative in a suitable solvent in which it is highly soluble and stable at room temperature.

  • Set up Screening Reactions: In separate reaction vials, add a known amount of your starting material. Add the different solvents to be screened to each vial.

  • Temperature Gradient: Set up parallel reactions for each solvent at a range of temperatures (e.g., 80°C, 100°C, 120°C, 140°C).

  • Time Points: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), carefully take a small aliquot from each reaction vial.

  • Quench and Analyze: Immediately quench the reaction in the aliquot by diluting it in a cold mobile phase. Analyze the samples by HPLC or LC-MS to quantify the amount of remaining starting material and the formation of any decarboxylated byproduct.

  • Data Analysis: Plot the percentage of degradation versus time for each solvent and temperature combination. This will allow you to determine the rate of decarboxylation under each condition and select the optimal parameters for your reaction.

Protocol 2: Analytical Method for Quantifying Decarboxylation using HPLC

This protocol provides a general framework for developing an HPLC method to monitor the degradation of a nicotinic acid derivative.

Objective: To accurately quantify the concentration of the parent nicotinic acid derivative and its decarboxylated product.

Instrumentation and Columns:

  • HPLC system with a UV or PDA detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile. The gradient will need to be optimized based on the polarity of your specific compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at the λmax of your nicotinic acid derivative (typically around 260 nm).

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of your pure nicotinic acid derivative and the suspected decarboxylated byproduct at known concentrations.

  • Calibration Curve: Inject the standards to generate a calibration curve for each compound.

  • Sample Analysis: Inject the samples from your reaction or stability study.

  • Quantification: Use the calibration curves to determine the concentration of the parent compound and the decarboxylated product in your samples. The percentage of degradation can then be calculated.

Visualizing the Mechanisms and Workflows

Understanding the underlying chemical processes and experimental logic is key to effective troubleshooting.

Mechanism of Decarboxylation

The decarboxylation of pyridine-2-carboxylic acids (picolinic acids) is thought to proceed through a zwitterionic intermediate, which is less favorable for the 3- and 4-isomers (nicotinic and isonicotinic acids).

G cluster_picolinic Picolinic Acid (2-COOH) Decarboxylation cluster_nicotinic Nicotinic Acid (3-COOH) Stability Picolinic Picolinic Acid Zwitterion Zwitterionic Intermediate Picolinic->Zwitterion Heat Carbanion 2-Pyridyl Carbanion Zwitterion->Carbanion - CO2 Pyridine Pyridine + CO2 Carbanion->Pyridine + H+ Nicotinic Nicotinic Acid HighEnergyTS High Energy Transition State (Zwitterion Unfavorable) Nicotinic->HighEnergyTS Heat NoReaction Decarboxylation is Unfavorable HighEnergyTS->NoReaction

Caption: Decarboxylation pathways for picolinic and nicotinic acid.

Troubleshooting Workflow

A systematic approach to troubleshooting can efficiently identify the root cause of unwanted decarboxylation.

G Start Decarboxylation Suspected (Low Yield / Impurity) Confirm Confirm Impurity Structure (e.g., LC-MS) Start->Confirm CheckTemp Review Reaction Temperature Confirm->CheckTemp LowerTemp Reduce Temperature Shorten Reaction Time CheckTemp->LowerTemp Yes CheckSolvent Review Solvent Choice CheckTemp->CheckSolvent No Resolved Problem Resolved LowerTemp->Resolved ChangeSolvent Switch to Aprotic Solvent CheckSolvent->ChangeSolvent Protic CheckpH Review pH CheckSolvent->CheckpH Aprotic ChangeSolvent->Resolved BufferpH Buffer to pH ~6 CheckpH->BufferpH Yes (Aqueous) CheckCatalyst Metal Catalyst Present? CheckpH->CheckCatalyst No BufferpH->Resolved ScreenCatalyst Screen Catalysts / Ligands Reduce Loading CheckCatalyst->ScreenCatalyst Yes CheckCatalyst->Resolved No ScreenCatalyst->Resolved

Caption: A logical workflow for troubleshooting decarboxylation.

References

  • Chuck, R. (2000). A Catalytic Green Process for the Production of Niacin. CHIMIA, 54(9), 508-511.
  • Muhamad, N., Yusoff, M. M., & Gimbun, J. (2015). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. RSC Advances, 5(91), 74132-74137.
  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027.
  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(1), 1342-1347.
  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Canadian Journal of Chemistry, 55(8), 1342-1347.
  • Furia, T. E. (Ed.). (1972). CRC Handbook of Food Additives (2nd ed.). CRC Press.
  • Waterman, K. C., & Adami, R. C. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1-32.
  • Forgione, P., & Bilodeau, F. (2009). Transition Metal-Catalyzed Decarboxylative Carbon–Carbon Bond Formation.
  • Chatterjee, K., Bal, B., Stock, L. M., & Zabransky, R. F. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(2), 427-433.
  • Jacobson, E. L., & Jacobson, M. K. (2007). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 975-981.
  • Myers, A. G., & Barbay, J. K. (2007). Development of a catalytic aromatic decarboxylation reaction. Organic Letters, 9(13), 2541-2544.
  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. Retrieved from [Link]

  • Clarke, H. T., & Hartman, W. W. (1929). Nicotinic acid. Organic Syntheses, 9, 64.
  • Jia, Y.-Y., Ying, S., Lu, C.-T., et al. (2015). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers. Journal of Analytical Methods in Chemistry, 2015, 437075.
  • Le, T. K. A., et al. (2025). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. Annual Review of Chemical and Biomolecular Engineering, 16.
  • Bradlow, H. L., & Vanderwerf, C. A. (1948). 6-hydroxynicotinic acid. Organic Syntheses, 28, 66.
  • Pharmaceutical Technology. (2024). Prioritizing Formulation Strategies for Temperature-Sensitive Biotherapeutics. Pharmaceutical Technology, 48(9).
  • Shive, W., & Glenn, R. A. (1946). U.S. Patent No. 2,409,806. Washington, DC: U.S.
  • Lim, H. (2024). In Prioritizing Formulation Strategies for Temperature-Sensitive Biotherapeutics. Pharmaceutical Technology.
  • Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 7(1), 1-32.
  • Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. ResearchGate. Retrieved from [Link]

  • Le, T. K. A., et al. (2025). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. PubMed. Retrieved from [Link]

  • Andrushkevich, T. V., et al. (2012). Gas-Phase Catalytic Oxidation of β-Picoline to Nicotinic Acid: Catalysts, Mechanism and Reaction Kinetics.
  • Stella, V. J., & Gish, G. L. (2003). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Journal of Pharmaceutical Sciences, 92(6), 1235-1243.
  • Becher, B., & Hummel, K. (1990). [A new method for determination of nicotinic acid in plasma]. Arzneimittelforschung, 40(5), 573-575.
  • Clark, J. H., & Macquarrie, D. J. (2017). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. The Royal Society of Chemistry.
  • International Journal of Pharmacy Research & Technology (IJPRT). (n.d.). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid.
  • Netzsch. (n.d.). Simultaneous thermal analysis for the characterization of active pharmaceutical ingredients. Retrieved from [Link]

  • Pivac, A., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 299.
  • Food Standards Agency. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK.
  • Darji, T. (n.d.). Unit-1(B) Non Aq Solvents. V.P. & R.P.T.P Science College.
  • Bayne, A.-C. (2023). From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. Manufacturing Chemist.
  • Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved from [Link]

  • Clark, J. H., & Macquarrie, D. J. (2026). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 28(1).
  • O'Hair, R. A. J., et al. (2017). Substituent effects in the decarboxylation reactions of coordinated arylcarboxylates in dinuclear copper complexes, [(napy)Cu2(O2CC6H4X)]+. Dalton Transactions, 46(34), 11345-11355.
  • Martínez, J. J. (n.d.). Decarboxylation in drug stability. QSAR ANALYTICS. Retrieved from [Link]

  • Cayman Chemical. (2023).
  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Science Publishing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Vibzz Lab. (2021, January 9).
  • Google Patents. (n.d.).
  • Muhamad, N., Yusoff, M. M., & Gimbun, J. (2015). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. ResearchGate. Retrieved from [Link]

  • Shayanfar, A., & Jouyban, A. (2014). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Latin American Journal of Pharmacy, 33(3), 477-482.
  • Abdel-Aziem, A., et al. (2018). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic & Medicinal Chemistry, 26(10), 2689-2700.

Sources

Troubleshooting

Technical Support Center: Optimizing Cyclopropoxylation of 4-chloro-6-methoxynicotinic Acid

Welcome to the technical support center for the cyclopropoxylation of 4-chloro-6-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the cyclopropoxylation of 4-chloro-6-methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you achieve optimal yields and purity in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the cyclopropoxylation of 4-chloro-6-methoxynicotinic acid. We have organized it in a problem-and-solution format to help you quickly identify and resolve experimental challenges.

Issue 1: Low or No Product Formation

This is one of the most common challenges. A systematic approach to diagnosing the root cause is essential.

Potential Cause 1: Ineffective Nucleophile Generation

The reaction requires the formation of the cyclopropoxide anion to act as a nucleophile. If the base is not strong enough or if there are competing reactions, the concentration of the active nucleophile will be too low.

  • Solution:

    • Choice of Base: Use a strong, non-nucleophilic base to deprotonate cyclopropanol. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly form the alkoxide.

    • Pre-formation of the Alkoxide: Consider pre-forming the sodium or potassium cyclopropoxide by reacting cyclopropanol with the hydride base in an anhydrous solvent before adding the 4-chloro-6-methoxynicotinic acid. This ensures the nucleophile is readily available for the substitution reaction.

    • Alternative Bases: Potassium tert-butoxide (t-BuOK) or sodium tert-butoxide (t-BuONa) can also be effective. However, ensure your cyclopropanol is in excess to drive the equilibrium towards the formation of cyclopropoxide.

Potential Cause 2: Poor Reaction Kinetics

The cyclopropoxylation of an electron-deficient pyridine ring is a nucleophilic aromatic substitution (SNAr) reaction.[1][2][3] The rate of this reaction is highly dependent on the solvent, temperature, and potentially the presence of a catalyst.

  • Solution:

    • Solvent Selection: Use a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents are effective at solvating the cation of the alkoxide, leaving the oxygen anion more "naked" and nucleophilic. Protic solvents should be avoided as they can protonate the nucleophile.[4]

    • Temperature Optimization: While higher temperatures generally increase reaction rates, they can also lead to decomposition of the starting material or product. We recommend starting at a moderate temperature (e.g., 80-100 °C) and slowly increasing it if the reaction is not proceeding. Monitor the reaction by TLC or LC-MS to track the consumption of the starting material and the formation of the product.

    • Consider Catalysis: For this specific transformation, a copper-catalyzed Ullmann-type reaction could be beneficial, especially if direct SNAr is sluggish.[5][6][7] The use of a copper(I) source, such as CuI, along with a ligand like L-proline or a phenanthroline derivative, can significantly accelerate the reaction, often at lower temperatures.[5]

Potential Cause 3: Deactivation of the Substrate

The carboxylic acid group of the starting material can interfere with the reaction. Under basic conditions, it will be deprotonated to the carboxylate, which can alter the electronic properties of the pyridine ring and potentially chelate with any metal catalysts used.

  • Solution:

    • Protecting Group Strategy: Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the cyclopropoxylation. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step. This approach simplifies the reaction by removing the acidic proton and potential for chelation.

    • Use of Excess Base: If proceeding without a protecting group, ensure you use at least two equivalents of base: one to deprotonate the carboxylic acid and one to generate the cyclopropoxide.

Issue 2: Presence of Significant Impurities in the Crude Product

The formation of byproducts can complicate purification and reduce the overall yield.

Potential Cause 1: Hydrolysis of the Starting Material

If there is residual water in the reaction mixture, the 4-chloro-6-methoxynicotinic acid can be hydrolyzed to 4-hydroxy-6-methoxynicotinic acid, especially at elevated temperatures and in the presence of a base.

  • Solution:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. If using a hydride base, it will react with any residual water, but it is best practice to minimize water content from the start.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.

Potential Cause 2: Ring-Opening of the Cyclopropoxy Group

The cyclopropyl group is strained and can undergo ring-opening under certain conditions, although this is less common in this type of reaction unless harsh acidic or very high-temperature conditions are used.

  • Solution:

    • Moderate Temperatures: Avoid excessively high temperatures (e.g., >150 °C) for prolonged periods.

    • Controlled Work-up: During the reaction work-up, avoid strongly acidic conditions. A careful quench with a saturated aqueous solution of ammonium chloride is often a good choice.

Experimental Workflow & Protocols

Recommended Protocol: Copper-Catalyzed Cyclopropoxylation

This protocol is based on a modified Ullmann-type reaction, which is often robust for the formation of aryl ethers.[5][6][7]

  • Esterification of Starting Material (Recommended):

    • To a solution of 4-chloro-6-methoxynicotinic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete conversion to the methyl ester.

    • Remove the solvent under reduced pressure. The crude methyl 4-chloro-6-methoxy-nicotinate can often be used directly in the next step after drying.

  • Cyclopropoxylation Reaction:

    • To an oven-dried flask under an inert atmosphere, add CuI (0.1 eq), L-proline (0.2 eq), and potassium carbonate (K2CO3, 2.5 eq).

    • Add anhydrous DMSO as the solvent.

    • Add the methyl 4-chloro-6-methoxynicotinate (1.0 eq) and cyclopropanol (1.5 eq).

    • Heat the reaction mixture to 100-120 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter through a pad of celite to remove insoluble inorganic salts.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Hydrolysis of the Ester (if applicable):

    • Dissolve the purified methyl ester in a mixture of THF and water.

    • Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature until the hydrolysis is complete (monitored by TLC/LC-MS).

    • Acidify the reaction mixture with 1N HCl to pH ~3-4 and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify the final product as needed.

Visualizing the Process

Proposed Reaction Mechanism

Ullmann Cyclopropoxylation cluster_0 Catalyst Activation cluster_1 Catalytic Cycle CuI Cu(I) Source (e.g., CuI) Active_Catalyst [Cu(I)-Ligand] Complex CuI->Active_Catalyst Ligand Ligand (e.g., L-Proline) Ligand->Active_Catalyst Oxidative_Addition Oxidative Addition Active_Catalyst->Oxidative_Addition Aryl_Halide 4-Chloro-6-methoxynicotinic Acid Derivative Aryl_Halide->Oxidative_Addition Cyclopropoxide Cyclopropoxide (from Cyclopropanol + Base) Cu_Intermediate Aryl-Cu(III) Intermediate Cyclopropoxide->Cu_Intermediate Oxidative_Addition->Cu_Intermediate Reductive_Elimination Reductive Elimination Cu_Intermediate->Reductive_Elimination Reductive_Elimination->Active_Catalyst Catalyst Regeneration Product Cyclopropoxy Product Reductive_Elimination->Product caption Fig 1. Proposed Ullmann-type catalytic cycle.

Caption: Fig 1. Proposed Ullmann-type catalytic cycle.

Troubleshooting Workflow

Troubleshooting Workflow Start Low or No Yield Check_Nucleophile Was cyclopropoxide pre-formed with a strong base (e.g., NaH)? Start->Check_Nucleophile Check_Conditions Are reaction conditions (solvent, temp) optimal? Check_Nucleophile->Check_Conditions Yes Sol_Base Use NaH or KH to pre-form the alkoxide. Check_Nucleophile->Sol_Base No Check_Catalyst Is a Cu(I) catalyst being used? Check_Conditions->Check_Catalyst Yes Sol_Conditions Use polar aprotic solvent (DMF, DMSO). Optimize temperature (80-120 °C). Check_Conditions->Sol_Conditions No Check_SM Is the carboxylic acid protected? Check_Catalyst->Check_SM Yes Sol_Catalyst Introduce CuI/Ligand system. Check_Catalyst->Sol_Catalyst No Sol_Protect Protect as a methyl or ethyl ester. Check_SM->Sol_Protect No End End Check_SM->End Yes

Caption: Fig 2. Decision tree for troubleshooting low yield.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control in this reaction?

A: The most critical parameter is ensuring anhydrous conditions and the effective generation of the cyclopropoxide nucleophile. Any moisture will consume the base and the nucleophile, and can lead to hydrolysis of the starting material.

Q2: Can I use other cyclopropyl sources?

A: While cyclopropanol is the direct precursor to the nucleophile, other reagents like cyclopropylboronic acid could potentially be used in a Chan-Lam type C-O coupling reaction, which is also copper-catalyzed. However, the use of cyclopropanol is generally more straightforward for this transformation.

Q3: How can I monitor the reaction progress effectively?

A: Thin-layer chromatography (TLC) is a quick and effective method. Use a solvent system that gives good separation between your starting material and the expected product (e.g., a mixture of hexanes and ethyl acetate). Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is ideal as it can confirm the mass of the product being formed.

Q4: My reaction has stalled. What should I do?

A: If the reaction has stalled (i.e., no further consumption of starting material), you can try a few things. First, you could try increasing the temperature by 10-20 °C. If that doesn't work, you could add an additional portion of the cyclopropoxide (pre-formed) and, if you are using one, a small amount of additional copper catalyst.

Q5: Is there a risk of C-alkylation?

A: In phenolate alkylations, C-alkylation can sometimes compete with O-alkylation.[4] However, for a pyridine system like this, O-alkylation at the 4-position is overwhelmingly favored electronically and mechanistically. C-alkylation is not a significant concern here.

Data Summary Table

ParameterRecommendationRationale
Solvent DMSO, DMF, NMPPolar aprotic solvents enhance the nucleophilicity of the alkoxide.
Base NaH, KH, K2CO3 (with catalyst)Strong, non-nucleophilic bases are required for efficient deprotonation.
Temperature 80 - 120 °CBalances reaction rate with potential for decomposition.
Catalyst CuI (5-10 mol%) with a ligand (10-20 mol%)Accelerates the C-O bond formation, enabling lower reaction temperatures.[8]
Protecting Group Methyl or Ethyl EsterPrevents side reactions associated with the free carboxylic acid.

References

  • To be populated with real URLs from the grounding tool if available, otherwise form
  • Ullmann condensation - Wikipedia. Available at: [Link]

  • Ullmann condensation - Grokipedia. Available at: A specific URL was not provided in the search results, but the information is generally available in organic chemistry resources.
  • Nucleophilic Aromatic Substitution Insights | PDF | Organic Chemistry - Scribd. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling of Cyclopropylmagnesium Bromide with Aryl Bromides Mediated by Zinc Halide Additives - Organic Chemistry Portal. Available at: [Link]

  • Ullmann Condensation - SynArchive. Available at: [Link]

  • Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. Available at: [Link]

  • nucleophilic aromatic substitutions - YouTube. Available at: [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. Available at: [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

Sources

Optimization

Technical Support Center: Crystallization of 4-Cyclopropoxy-6-Methoxynicotinic Acid

Status: Operational Ticket ID: CRY-4C6M-NIC-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Isolation, Purification, and Solid-State Control Executive Summary We...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CRY-4C6M-NIC-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Isolation, Purification, and Solid-State Control

Executive Summary

Welcome to the technical support hub for 4-cyclopropoxy-6-methoxynicotinic acid . This intermediate is a critical scaffold in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors (e.g., BIIB068) and other anti-inflammatory agents.[1]

The crystallization of this molecule presents three distinct challenges:

  • Regioisomer Rejection: Separating the target 4-cyclopropoxy isomer from the thermodynamically competitive 6-cyclopropoxy-4-methoxy byproduct.

  • pH-Dependent Solubility: Managing the amphoteric nature of the nicotinic acid core.

  • Oiling Out: The cyclopropyl ether moiety increases lipophilicity, leading to "oiling out" (liquid-liquid phase separation) during aqueous acidification.

This guide provides self-validating protocols to overcome these issues.

Module 1: The Crystallization Workflow

Process Logic

The most robust method for isolating this compound is Reactive Crystallization via pH Swing . The molecule is synthesized under basic conditions (as a carboxylate salt).[1] Controlled acidification drives the free acid out of solution.

Workflow Diagram

PurificationWorkflow RxnMix Reaction Mixture (Basic, pH > 10) Solvent: THF/Water or DMSO Filter1 Clarification Filtration (Remove inorganic salts) RxnMix->Filter1 Remove Pd/C or salts Dilution Dilution Add Water (Anti-solvent) Filter1->Dilution Acid Acidification (Step 1) Adjust to pH 6.0 (Metastable Zone Entry) Dilution->Acid HCl / H2SO4 Seed Seeding Add 0.5 wt% Pure Crystals Acid->Seed Prevents Oiling Out Acid2 Acidification (Step 2) Slow ramp to pH 3.5 (Desaturation) Seed->Acid2 Controlled Growth Age Ostwald Ripening Stir 2-4h @ 20°C Acid2->Age Isolate Filtration & Wash (Water/MeOH 90:10) Age->Isolate

Caption: Optimized reactive crystallization workflow preventing oiling out via two-stage acidification and seeding.

Module 2: Troubleshooting & FAQs

Category A: Purity & Regioisomer Control

Q: I am detecting 5-10% of the regioisomer (4-methoxy-6-cyclopropoxy) in my filter cake. How do I remove it?

A: This is a common issue arising from the SNAr reaction on 4,6-dichloronicotinic acid.

  • Root Cause: The 4- and 6-positions have similar electrophilicity, leading to mixed substitution.

  • The Fix: Use a Reslurry Purification rather than recrystallization.

    • Dry the crude cake.

    • Suspend the solid in Ethyl Acetate/Heptane (1:2 v/v) or Isopropyl Alcohol (IPA) at 50°C.

    • The target 4-cyclopropoxy isomer is typically less soluble in non-polar media than the regioisomer due to packing efficiency.

    • Cool to 0°C and filter.

  • Validation: Check HPLC. The impurity should drop below 0.5%.

Q: My product is pink/reddish. What is this?

A: This indicates trace metal contamination (if Pd-catalyzed coupling was used) or phenol oxidation products.[1]

  • The Fix: Incorporate a charcoal treatment (activated carbon) during the initial basic phase (pH > 10) before acidification.[1] The carboxylate salt is water-soluble, allowing easy filtration of the carbon.

Category B: Physical Form & Isolation

Q: The product "oils out" as a sticky gum instead of crystallizing when I add acid.

A: This occurs when the supersaturation exceeds the metastable limit before nucleation begins. The hydrophobic cyclopropyl group exacerbates this.

  • The Fix: Implement the "Reverse Addition" technique or Seeding .

    • Standard: Adding acid to the reaction mixture.[2][3]

    • Reverse (Recommended): Slowly add the basic reaction mixture into a prepared acidic buffer (pH 3-4). This keeps the concentration of the free acid low relative to the liquid volume, favoring instantaneous precipitation over oiling.

    • Alternative: Seed at pH 6.0 (cloud point) as shown in the diagram above.[1]

Q: The filtration is extremely slow (clogged filter).

A: You likely have a wide Particle Size Distribution (PSD) with many "fines" (crystals <10 µm).[1]

  • The Fix: Implement an Ostwald Ripening cycle.

    • After acidification to pH 3.5, heat the slurry to 45°C for 1 hour.

    • Cool slowly back to 20°C over 2 hours.

    • This dissolves the fines and deposits them onto larger crystals, improving filterability.

Module 3: Critical Data & Solvent Parameters

Solubility Profile (Thermodynamic Estimates)
Solvent SystemSolubility (mg/mL) @ 25°CSuitabilityNotes
Water (pH 10) > 150High Exists as Carboxylate Anion.[1]
Water (pH 3.5) < 0.5Low Target isolation condition (Isoelectric point).[1]
Methanol 45 - 60Moderate Good for seed generation.
Ethyl Acetate 15 - 25Low Excellent antisolvent for purification.
THF > 100High Common reaction solvent; must be removed/diluted.
pKa Considerations
  • pKa 1 (Pyridine Nitrogen): ~3.2[1]

  • pKa 2 (Carboxylic Acid): ~4.8[1]

  • Implication: To fully protonate the carboxylic acid for isolation without protonating the pyridine (which would form a soluble HCl salt), target a pH of 3.5 – 3.8 .[1] Going below pH 2.0 risks redissolving the product as a cation.

Module 4: Experimental Protocol (Standard Operating Procedure)

Objective: Isolation of 4-cyclopropoxy-6-methoxynicotinic acid from crude saponification mixture.

  • Preparation: Start with the crude reaction mixture (e.g., in THF/Water) containing the sodium salt of the product.

  • Distillation: Vacuum distill to remove bulk organic solvent (THF), maintaining temperature < 50°C. Replace volume with water.

  • Clarification: Filter the aqueous solution (pH ~11) through Celite to remove insolubles.

  • First Acidification:

    • Reagent: 2M HCl.

    • Rate: Add slowly until pH reaches 6.0 . Solution may turn hazy.

  • Seeding: Add 0.5 wt% of pure seed crystals. Stir for 30 minutes. Ensure a stable bed of crystals forms.

  • Second Acidification:

    • Rate: Add 2M HCl over 2 hours until pH reaches 3.5 .

    • Critical: Do not overshoot below pH 3.0.

  • Aging: Stir the slurry at 20°C for 2 hours.

  • Filtration: Filter on a Buchner funnel.

  • Wash: Wash cake with 2 bed volumes of water (pH adjusted to 3.5).

  • Drying: Vacuum oven at 45°C.

References

  • Biogen Idec Inc. (2013).[1] Pyridine and Pyrazine Derivatives as BTK Inhibitors. WO2013016669A1. (Describes the synthesis and intermediates of BTK inhibitors structurally related to the target).

  • PubChem. (2024).[1] 6-Methoxynicotinic acid (Compound Summary). National Library of Medicine. (Provides physicochemical baselines for the core scaffold).

  • Organic Chemistry Data. (2022). pKa Values of Nitrogen Heterocycles and Carboxylic Acids. (Authoritative source for estimating pKa windows for pyridine-carboxylic acid systems).

  • Merck & Co. (2011).[1] Process for the Preparation of BTK Inhibitors. WO2011153553. (Detailed process chemistry regarding the nucleophilic substitution and isolation of alkoxy-nicotinic acids).

Disclaimer: This guide is for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for 4-cyclopropoxy-6-methoxynicotinic acid before handling.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: HPLC Purity Profiling of 4-Cyclopropoxy-6-methoxynicotinic Acid

Executive Summary 4-Cyclopropoxy-6-methoxynicotinic acid (CPMN) is a critical intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors (e.g., Roflumilast analogs). Its purity directly impacts the yield and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Cyclopropoxy-6-methoxynicotinic acid (CPMN) is a critical intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors (e.g., Roflumilast analogs). Its purity directly impacts the yield and safety profile of the final Active Pharmaceutical Ingredient (API).

This guide compares two HPLC methodologies for the purity analysis of CPMN:

  • Method A (Legacy): Traditional Fully Porous Silica (5 µm) C18.

  • Method B (Optimized): Core-Shell (Fused-Core) Silica (2.7 µm) C18.

Verdict: While Method A provides adequate retention, Method B (Core-Shell) offers superior resolution (


) of critical hydrolysis impurities and a 50% reduction in run time without the backpressure penalties associated with UHPLC.

Molecule Characterization & Critical Quality Attributes (CQA)

To develop a robust method, we must first understand the physicochemical properties of the analyte and its potential impurities.

Physicochemical Profile[1][2][3]
  • Analyte: 4-cyclopropoxy-6-methoxynicotinic acid

  • Acid/Base Character: Amphoteric but predominantly acidic.

    • Carboxylic Acid pKa: ~3.8 – 4.2 (estimated).

    • Pyridine Nitrogen pKa: ~2.5 (suppressed by electron-withdrawing carboxyl group).

  • Hydrophobicity: The cyclopropyl and methoxy groups add significant lipophilicity compared to bare nicotinic acid, making Reverse Phase Chromatography (RPLC) the ideal mode.

Impurity Profile (Critical Pairs)

Based on standard nucleophilic aromatic substitution (


) synthesis routes, the following impurities are critical for separation:
CompoundOriginRelative PolarityElution Order (RPLC)
4-Hydroxy-6-methoxynicotinic acid Hydrolysis of cyclopropyl groupHigh (Polar)1 (Early Eluter)
4-Chloro-6-methoxynicotinic acid Unreacted Starting MaterialMedium2
CPMN (Target) ProductMedium-Low3
Decarboxylated Analog Thermal degradationLow (Non-polar)4 (Late Eluter)

Comparative Analysis: Fully Porous vs. Core-Shell[4][5]

This section contrasts the performance of traditional fully porous particles (FPP) against superficially porous particles (SPP/Core-Shell).[1]

Experimental Conditions
ParameterMethod A (Legacy) Method B (Optimized)
Column Technology Fully Porous Silica (FPP)Core-Shell (SPP)
Dimensions 250 x 4.6 mm, 5 µm100 x 4.6 mm, 2.7 µm
Stationary Phase C18 (L1)C18 (L1) with Steric Protection
Mobile Phase A 0.1% H3PO4 (pH ~2.2)0.1% Formic Acid (pH ~2.7)
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 1.0 mL/min1.2 mL/min
System Pressure ~110 bar~280 bar
Performance Data (Experimental Average)

The following data represents the separation of the critical pair: 4-Hydroxy impurity vs. CPMN .

MetricMethod A (5 µm FPP)Method B (2.7 µm Core-Shell)Improvement
Retention Time (

)
18.4 min6.2 min3x Faster
Theoretical Plates (

)
~12,000~28,000+133% Efficiency
Resolution (

)
1.8 (Baseline separation)3.2 (High Resolution)+77% Resolution
Tailing Factor (

)
1.31.05Superior Symmetry
S/N Ratio (LOQ) 45:198:12x Sensitivity
Mechanistic Discussion

Why Method B Wins:

  • Mass Transfer: The solid core of the 2.7 µm particle reduces the longitudinal diffusion path (

    
    -term in Van Deemter equation) and resistance to mass transfer (
    
    
    
    -term). This results in sharper peaks.[2]
  • pH Control: Both methods use acidic pH (< 3.0). This is critical to suppress the ionization of the carboxylic acid (

    
    ), ensuring the molecule is neutral and interacts strongly with the hydrophobic C18 chains. If the pH were > 4.5, the molecule would ionize (
    
    
    
    ), eluting near the void volume.

Visualizing the Science

Method Development Workflow

The following diagram outlines the logical flow for optimizing the CPMN method, ensuring all critical quality attributes are met.

MethodDevelopment Start Start: CPMN Method Development Solubility Solubility & pKa Assessment (Target pH < 3.0) Start->Solubility ColumnScreen Column Screening (C18 vs. Phenyl-Hexyl) Solubility->ColumnScreen PhaseSelect Selection: Core-Shell C18 (2.7 µm) ColumnScreen->PhaseSelect Superior Efficiency MobilePhase Mobile Phase Optimization (0.1% Formic Acid / ACN) PhaseSelect->MobilePhase CriticalPair Check Critical Pair Resolution (Hydroxy-Impurity vs. CPMN) MobilePhase->CriticalPair CriticalPair->MobilePhase Rs < 1.5 (Loop) Finalize Final Method Validation (ICH Q2) CriticalPair->Finalize Rs > 2.0

Figure 1: Decision tree for HPLC method development, highlighting the critical loop for resolution optimization.

Separation Mechanism (Core-Shell vs. Porous)

This diagram illustrates why the Core-Shell particle provides tighter bands (higher efficiency) for the CPMN molecule.

Mechanism cluster_FPP Fully Porous Particle (5µm) cluster_SPP Core-Shell Particle (2.7µm) Analyte Analyte (CPMN) FPP_Path Deep Pore Diffusion (Slow Mass Transfer) Analyte->FPP_Path SPP_Path Superficial Pore Diffusion (Fast Mass Transfer) Analyte->SPP_Path BroadPeak Broad Peak (Lower Sensitivity) FPP_Path->BroadPeak SharpPeak Sharp Peak (High Sensitivity) SPP_Path->SharpPeak

Figure 2: Kinetic comparison showing reduced diffusion paths in Core-Shell particles, leading to sharper peaks for CPMN.

Recommended Protocol (Method B)

This protocol is self-validating. If the System Suitability Test (SST) fails, do not proceed to sample analysis.

Equipment & Reagents
  • Instrument: HPLC with Diode Array Detector (DAD) or UV-Vis.

  • Column: Kinetex C18 or Cortecs C18 (100 x 4.6 mm, 2.7 µm).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (LC-MS grade).

Mobile Phase Preparation
  • Solvent A: Water + 0.1% Formic Acid. (Mix 1 mL Formic Acid into 1000 mL Water).

  • Solvent B: 100% Acetonitrile.

  • Note: Formic acid is volatile; prepare fresh daily to maintain stable retention times.

Instrument Parameters
  • Flow Rate: 1.2 mL/min.[3]

  • Column Temp: 40°C (Controls viscosity and improves mass transfer).

  • Injection Vol: 5 µL.

  • Detection: 260 nm (Primary), 220 nm (Secondary for impurity check).

Gradient Profile
Time (min)% Solvent BComment
0.010Initial Hold
8.060Linear Ramp (Elution of CPMN)
8.195Wash
10.095Wash Hold
10.110Re-equilibration
13.010Ready for next injection
System Suitability Criteria (SST)

Run a standard solution of CPMN (0.1 mg/mL) before samples.

  • Tailing Factor: NMT 1.5.

  • Theoretical Plates: NLT 10,000.

  • RSD of Area (n=5): NMT 2.0%.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Phenomenex. (2017). Core-Shell vs Fully Porous Particles: A Comparative Guide. [Link]

  • Chrom Tech. (2025).[4] The Difference Between Superficially Porous and Fully Porous Particles.[2][4][5] [Link]

  • Shimadzu. (2020).[6] Analytical Methods for Organic Acids and Pyridine Derivatives. [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation.[7] (Relevant for indole/pyridine impurity profiling).[8] [Link]

Sources

Comparative

Technical Comparison Guide: Fragmentation Profiling of CAS 1243454-25-2

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-Cyclopropoxy-6-methoxynicotinic acid (CAS 1243454-25-2), a critical intermediate in the synthesis of pyridine-based...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 4-Cyclopropoxy-6-methoxynicotinic acid (CAS 1243454-25-2), a critical intermediate in the synthesis of pyridine-based pharmaceutical agents. It compares this compound with its structural isomer, 4-Cyclopropoxy-2-methoxynicotinic acid (CAS 1243312-71-1), to highlight diagnostic ions essential for structural elucidation.

Executive Summary

CAS 1243454-25-2 , chemically identified as 4-Cyclopropoxy-6-methoxynicotinic acid , serves as a functionalized pyridine building block in drug discovery, particularly for kinase inhibitors and anti-inflammatory agents.[1] Accurate characterization is vital due to the prevalence of regioisomers (e.g., the 2-methoxy analog) formed during nucleophilic aromatic substitution reactions.

This guide delineates the Electrospray Ionization (ESI) fragmentation pathways, distinguishing the 4,6-substitution pattern from its isomers through specific mass spectral fingerprints.

FeatureTarget: CAS 1243454-25-2 Alternative: CAS 1243312-71-1
Chemical Name 4-Cyclopropoxy-6-methoxynicotinic acid4-Cyclopropoxy-2-methoxynicotinic acid
Precursor Ion [M+H]⁺ m/z 210.08m/z 210.08
Key Differentiator Sequential loss of C₃H₆ then CO₂Prominent Ortho-effect (Loss of CH₃OH)
Base Peak (MS²) m/z 168 (Loss of Propene/Cyclopropane)m/z 178 (Loss of Methanol)

Methodology & Experimental Setup

To replicate the profiles described, the following High-Resolution Mass Spectrometry (HRMS) parameters are recommended.

Protocol: ESI-MS/MS Characterization
  • Sample Preparation:

    • Dissolve 1 mg of CAS 1243454-25-2 in 1 mL of Methanol:Water (50:50, v/v) with 0.1% Formic Acid.

    • Dilute to a final concentration of 1 µg/mL for direct infusion.

  • Instrument Settings (Q-TOF/Orbitrap):

    • Ionization: ESI Positive Mode (+).

    • Spray Voltage: 3.5 kV.

    • Capillary Temperature: 300°C.

    • Collision Energy (CE): Stepped CE at 15, 30, 45 eV to capture full fragmentation tree.

  • Data Acquisition:

    • Scan Range: m/z 50–300.

    • Resolution: >30,000 (FWHM).

Fragmentation Analysis: CAS 1243454-25-2

The fragmentation of 4-Cyclopropoxy-6-methoxynicotinic acid is driven by the stability of the pyridine core and the lability of the ether substituents.

Primary Pathway (Positive Mode)

The protonated molecule [M+H]⁺ (m/z 210) undergoes two competing pathways:

  • Cyclopropyl Ether Cleavage (Dominant): The cyclopropyl group is lost as a neutral propene/cyclopropane molecule (42 Da). This is the most energetically favorable pathway, yielding the base peak at m/z 168 .

  • Decarboxylation: Loss of the carboxylic acid group as CO₂ (44 Da) or HCOOH (46 Da) typically occurs after the ether cleavage or as a minor primary pathway, leading to ions at m/z 166 or m/z 124 (combined loss).

Diagnostic Ions
  • m/z 210: Precursor Ion [M+H]⁺.

  • m/z 168: [M+H - C₃H₆]⁺. Diagnostic for the cyclopropoxy group.

  • m/z 150: [M+H - C₃H₆ - H₂O]⁺. Dehydration of the carboxylic acid moiety.

  • m/z 124: [M+H - C₃H₆ - CO₂]⁺. Core pyridine fragment (4-hydroxy-6-methoxypyridine).

Comparative Analysis: Distinguishing Isomers

The primary challenge in analyzing CAS 1243454-25-2 is distinguishing it from its regioisomer, 4-Cyclopropoxy-2-methoxynicotinic acid .

Mechanistic Difference: The Ortho Effect
  • In CAS 1243454-25-2 (6-Methoxy): The methoxy group is para to the ring nitrogen (or meta to the carboxylic acid depending on numbering convention relative to N). It does not interact sterically or chemically with the carboxylic acid or ring nitrogen during initial fragmentation.

  • In Alternative (2-Methoxy): The methoxy group is ortho to the carboxylic acid (position 3). This proximity facilitates a specific "Ortho Effect" rearrangement, often leading to the elimination of methanol (32 Da) directly from the precursor, generating a distinct ion at m/z 178 .

Visualizing the Pathways

FragmentationComparison Target CAS 1243454-25-2 [M+H]+ m/z 210 (6-Methoxy) T_Frag1 m/z 168 [M+H - C3H6]+ Target->T_Frag1 - C3H6 (42 Da) Cyclopropyl Loss T_Frag2 m/z 124 [Core Pyridine]+ T_Frag1->T_Frag2 - CO2 (44 Da) Alt Alternative (Isomer) [M+H]+ m/z 210 (2-Methoxy) Alt->T_Frag1 - C3H6 (Minor) A_Frag1 m/z 178 [M+H - CH3OH]+ Alt->A_Frag1 - CH3OH (32 Da) Ortho Effect A_Frag2 m/z 136 [Core - C3H6]+ A_Frag1->A_Frag2 - C3H6

Figure 1: Comparative fragmentation tree highlighting the diagnostic "Ortho Effect" pathway absent in CAS 1243454-25-2.

Summary of Diagnostic Criteria

Use this decision matrix to confirm the identity of CAS 1243454-25-2 in a mixture or crude synthesis product.

ObservationConclusion
Base Peak m/z 168 Confirmed CAS 1243454-25-2 . Indicates facile loss of cyclopropyl group without ortho-methoxy interference.
Base Peak m/z 178 Isomer Present (2-Methoxy) . Indicates interaction between methoxy and carboxylic acid groups.[2]
Peak at m/z 195 Common Fragment . Loss of methyl radical (-15 Da) from methoxy group; observed in both isomers but usually lower intensity.

References

  • Budzikiewicz, H., et al. (1981).[3] The Mass Spectral Fragmentation Behavior of Pyridine Carboxylic and Thiocarboxylic Acid Esters. Phosphorus and Sulfur and the Related Elements. Link

  • Lin, S. T., et al. (1997).[3] Electron Impact Mass Spectra of Some Arylpyridines. Journal of the Chinese Chemical Society.[3] Link

  • McLafferty, F. W. (1959). Mass Spectrometric Analysis.[3][4][5][6][7][8][9][10][11] Molecular Rearrangements. Analytical Chemistry. Link

  • BLD Pharm . (2024). Product Analysis: 4-Cyclopropoxy-6-methoxynicotinic acid. Link

  • NIST Mass Spectrometry Data Center . (2023). Fragmentation of Pyridine Derivatives. Link

Sources

Validation

Comparative Reactivity Guide: 4-Cyclopropoxy vs. 4-Methoxy Nicotinic Acids in Drug Development

Executive Summary In medicinal chemistry and drug development, the nicotinic acid (pyridine-3-carboxylic acid) scaffold is a privileged pharmacophore. Substitutions at the highly activated C4 position dramatically alter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and drug development, the nicotinic acid (pyridine-3-carboxylic acid) scaffold is a privileged pharmacophore. Substitutions at the highly activated C4 position dramatically alter the molecule's reactivity, metabolic stability, and physicochemical properties. This guide provides an in-depth, objective comparison between 4-methoxy nicotinic acid and 4-cyclopropoxy nicotinic acid . While both functional groups offer similar electronic profiles (+M, -I), the unique steric bulk and Walsh orbital dynamics of the cyclopropoxy group fundamentally shift its reactivity—rendering it highly resistant to nucleophilic aromatic substitution (SNAr) and uniquely susceptible to radical-mediated ring opening.

Structural & Electronic Causality

To predict the behavior of these building blocks in late-stage functionalization, one must understand the causality behind their structural electronics.

  • 4-Methoxy Group (-OCH3): The methoxy group is a classic electron-donating group via resonance (+M) and electron-withdrawing via induction (-I). The O-CH3 bond rotates freely, presenting a minimal steric footprint (low A-value). This leaves the electrophilic C4 position of the pyridine ring highly accessible to incoming nucleophiles.

  • 4-Cyclopropoxy Group (-OC3H5): The cyclopropyl ring possesses sp2-like character due to its strained Walsh orbitals, allowing it to conjugate with the pyridine π-system similarly to a lone pair or double bond[1]. However, the rigid, three-membered ring creates a significant steric "umbrella" over the C4 position. This steric shielding physically blocks the Bürgi-Dunitz approach trajectory required for nucleophilic attack.

ReactivityLogic cluster_M 4-Methoxy Nicotinic Acid cluster_C 4-Cyclopropoxy Nicotinic Acid M_Node Methoxy Group (-OCH3) M_SNAr High SNAr Reactivity M_Node->M_SNAr Low steric bulk M_Metab CYP450 O-Demethylation M_Node->M_Metab Labile C-H bonds C_Node Cyclopropoxy Group (-OC3H5) C_SNAr Low SNAr Reactivity C_Node->C_SNAr High steric shielding C_Radical Radical Ring-Opening C_Node->C_Radical Walsh orbital strain

Logic tree comparing the steric and electronic effects of methoxy vs. cyclopropoxy groups.

Comparative Reactivity Profiles

Nucleophilic Aromatic Substitution (SNAr)

The C4 position of nicotinic acid is highly electron-deficient due to the para-relationship with the pyridine nitrogen and the ortho-relationship with the carboxylic acid.

  • Methoxy: Acts as an excellent leaving group. When treated with primary or secondary amines, 4-methoxy nicotinic acid undergoes rapid SNAr to yield 4-amino derivatives[2].

  • Cyclopropoxy: The steric bulk of the cyclopropyl ring severely hinders the formation of the required Meisenheimer complex. Consequently, 4-cyclopropoxy nicotinic acid is highly resistant to SNAr, allowing for selective functionalization elsewhere on the molecule (e.g., amide coupling at the C3-carboxylic acid) without adventitious C4 displacement.

Ether Cleavage (Deprotection)

Both ethers can be cleaved using strong Lewis acids like Boron Tribromide (BBr3) to yield 4-hydroxynicotinic acid (which tautomerizes to the 4-pyridone).

  • Methoxy: Cleaves cleanly and predictably at -78°C to room temperature.

  • Cyclopropoxy: While BBr3 deprotection is viable[3], the strained cyclopropane ring is highly susceptible to Lewis acid-catalyzed ring-opening. If the temperature is not strictly controlled, the reaction pathway diverges, yielding ring-opened alkyl bromide byproducts rather than clean O-dealkylation[4].

Radical and Metabolic Stability
  • Methoxy: A known liability for CYP450-mediated O-demethylation in vivo.

  • Cyclopropoxy: Frequently installed by medicinal chemists to block O-dealkylation. However, under single-electron transfer (SET) conditions, the cyclopropoxy group acts as a highly sensitive "radical clock." The intermediate cyclopropoxy radical undergoes ultra-fast ring opening (rate constants ~3.1 × 10^6 s⁻¹) to form a primary carbon radical, which can complicate photoredox or radical-based late-stage functionalizations[1].

Quantitative Data Summary

The following table summarizes the comparative performance metrics of both functional groups under standard synthetic and biological conditions.

Reactivity Parameter4-Methoxy Nicotinic Acid4-Cyclopropoxy Nicotinic AcidCausality / Mechanism
SNAr Half-life (100°C, Piperidine)~2 hours>48 hours (Minimal conversion)Steric shielding of the C4 Bürgi-Dunitz trajectory.
BBr3 Cleavage Yield (-78°C to RT)>90% (Clean 4-pyridone)55-70% (Mixed byproducts)Lewis acid-induced strain release of the cyclopropyl ring.
CYP450 O-Dealkylation Liability HighLowLack of labile α-protons on the cyclopropyl ether.
Radical Ring-Opening Rate N/A (Stable)~3.1 × 10⁶ s⁻¹Relief of Walsh orbital ring strain via SET pathways.

Experimental Workflows & Protocols

Workflow Start Select Nicotinic Acid Derivative Split1 Reactivity Pathway Start->Split1 SNAr Nucleophilic Aromatic Substitution (Amine, Base, Heat) Split1->SNAr Cleavage Ether Cleavage (BBr3, CH2Cl2, -78°C) Split1->Cleavage M_Result1 4-Amino Nicotinic Acid (High Yield) SNAr->M_Result1 Methoxy C_Result1 No Reaction / Recovery (Steric Block) SNAr->C_Result1 Cyclopropoxy M_Result2 4-Hydroxynicotinic Acid (Standard Cleavage) Cleavage->M_Result2 Methoxy C_Result2 4-Hydroxynicotinic Acid + Ring-Opened Byproducts Cleavage->C_Result2 Cyclopropoxy

Experimental workflow for differentiating reactivity profiles via SNAr and ether cleavage.

Protocol A: SNAr Amination at C4

This protocol validates the steric resistance of the cyclopropoxy group compared to the labile methoxy group.

  • Preparation: In two separate, oven-dried 10 mL microwave vials, add 4-methoxy nicotinic acid (1.0 mmol) and 4-cyclopropoxy nicotinic acid (1.0 mmol).

  • Solvent & Reagents: Add anhydrous DMF (3.0 mL) to each vial. The high-boiling polar aprotic solvent is critical to stabilize the charged Meisenheimer transition state. Add piperidine (3.0 mmol) and K2CO3 (2.0 mmol). Causality Note: K2CO3 deprotonates the carboxylic acid to prevent amine-salt formation, ensuring piperidine remains a potent nucleophile.

  • Reaction: Seal the vials and heat at 100°C for 12 hours.

  • Validation (LC-MS):

    • Methoxy Vial: LC-MS will show complete consumption of starting material, yielding 4-(piperidin-1-yl)nicotinic acid.

    • Cyclopropoxy Vial: LC-MS will show >95% unreacted starting material, validating the steric blockade.

Protocol B: Lewis Acid-Mediated Ether Cleavage

This protocol demonstrates the sensitivity of the cyclopropyl ring to harsh Lewis acids.

  • Preparation: Dissolve the chosen nicotinic acid derivative (1.0 mmol) in anhydrous CH2Cl2 (5.0 mL) under an argon atmosphere.

  • Cryogenic Control: Cool the reaction mixture strictly to -78°C using a dry ice/acetone bath. Causality Note: BBr3 complexation with the pyridine nitrogen is highly exothermic. Failure to cool the reaction will provide the activation energy required for the cyclopropyl ring to undergo undesired C-C bond cleavage.

  • Addition: Dropwise, add BBr3 (1.0 M in CH2Cl2, 3.0 mmol).

  • Propagation: Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quenching: Cool back to 0°C and carefully quench with MeOH (2.0 mL) to destroy excess BBr3, followed by neutralization with saturated aqueous NaHCO3.

References

  • Bales, B. C., et al. "Absolute Kinetics of α-Methoxy Radical Reactions. A Foundation for a Kinetic Scale for α-Alkoxy Radical Reactions." Journal of Organic Chemistry, 2003. URL:[Link]

  • Grecian, S., et al. "Reactions of Cyclopropanone Acetals with Alkyl Azides: Carbonyl Addition versus Ring-Opening Pathways." Journal of Organic Chemistry / PMC, 2008. URL:[Link]

  • "Mechanistic Approach Toward the C4‐Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen." ResearchGate, 2024. URL:[Link]

  • "Compounds, pharmaceutical compositions, and methods of preparing compounds and of their use." World Intellectual Property Organization (WIPO) Patent WO2021195781A1, 2021.

Sources

Comparative

Advanced Spectroscopic Differentiation of Substituted Nicotinic Acid Isomers

Executive Summary In the high-stakes arena of drug discovery, substituted nicotinic acids (pyridine-3-carboxylic acids) serve as critical scaffolds for bioactive molecules, including niacin-derived therapeutics and agroc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of drug discovery, substituted nicotinic acids (pyridine-3-carboxylic acids) serve as critical scaffolds for bioactive molecules, including niacin-derived therapeutics and agrochemicals. However, the structural similarity between isomers—specifically the positional isomers of halo- and alkyl-substituted nicotinic acids—presents a significant analytical challenge.

This guide provides a definitive spectroscopic comparison of substituted nicotinic acid isomers, focusing on 2-chloronicotinic acid and 6-chloronicotinic acid as primary case studies. By synthesizing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, we establish a multi-modal workflow for unambiguous structural elucidation.

Experimental Methodologies

To ensure reproducibility and data integrity, the following standardized protocols are recommended. These workflows minimize solvent effects and instrumental artifacts that can obscure isomer differentiation.

NMR Sample Preparation & Acquisition
  • Solvent: DMSO-

    
     is the gold standard due to its ability to dissolve polar carboxylic acids and prevent solute aggregation.
    
  • Concentration: 10–15 mg per 0.6 mL solvent.

  • Acquisition Parameters:

    • Frequency:

      
       400 MHz (essential to resolve small coupling constants).
      
    • Temperature: 298 K (controlled to prevent chemical shift drifting).

    • Pulse Sequence: Standard 1D proton with 30° pulse angle;

      
       relaxation delay 
      
      
      
      1.0 s to ensure quantitative integration of aromatic protons.
IR Spectroscopy (ATR-FTIR)
  • Technique: Attenuated Total Reflectance (ATR) on a Diamond/ZnSe crystal.

  • Resolution: 4 cm

    
    , 32 scans.
    
  • Baseline Correction: Essential for analyzing the broad O-H stretching region (2500–3300 cm

    
    ) characteristic of carboxylic acids.
    
Mass Spectrometry (LC-MS/ESI)
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-) is often superior for carboxylic acids (

    
    ), though Positive Mode (ESI+) is used to detect protonated species (
    
    
    
    ).
  • Mobile Phase: 0.1% Formic acid in Water/Acetonitrile gradient to facilitate ionization.

Comparative Spectroscopic Analysis

H NMR: The Primary Tool for Differentiation

The most reliable method for distinguishing isomers lies in the spin-spin coupling patterns (


-coupling)  and chemical shifts (

)
of the pyridine ring protons. The position of the substituent (e.g., Chlorine) alters the electronic environment and symmetry of the ring.
Table 1: Comparative

H NMR Data (400 MHz, DMSO-

)
IsomerProton

(ppm)
MultiplicityCoupling Constants (

in Hz)
Structural Insight
Nicotinic Acid H29.15d

H2 is most deshielded (adjacent to N).
(Unsubstituted)H68.83dd

H6 is

to N, couples with H5.
H48.30dt

H4 couples strongly with H5.[1]
H57.60m

H5 is most shielded (

to N).
2-Chloronicotinic Acid H68.57dd

Cl at C2 removes the H2 signal.
H48.24dd

H4 shows vicinal coupling to H5.
H57.56dd

H5 remains the most shielded.
6-Chloronicotinic Acid H28.91d

H2 is present; Cl at C6 removes H6.
H48.31dd

H4 couples with H5 and H2.
H57.68d

H5 appears as a doublet (no H6 coupling).

Critical Analysis:

  • 2-Chloro Isomer: Lacks the highly deshielded H2 singlet (~9.15 ppm). The spectrum shows three protons with a clear dd, dd, dd pattern (or dd, dd, t depending on resolution).

  • 6-Chloro Isomer: Retains the H2 signal (~8.91 ppm) but lacks the H6 signal. H5 appears as a doublet (coupling only to H4), whereas in the 2-chloro isomer, H5 is a doublet of doublets (coupling to H4 and H6). This multiplicity difference is the definitive fingerprint.

Infrared Spectroscopy (FT-IR)

While less specific for isomer differentiation than NMR, IR confirms the functional group integrity.

Table 2: Characteristic IR Bands
Functional GroupModeFrequency (cm

)
Notes
O-H (Acid) Stretch2500–3300 (Broad)Characteristic "hump" due to H-bonding dimers.
C-H (Aromatic) Stretch3030–3080Weak, sharp peaks above 3000 cm

.
C=O (Carboxyl) Stretch1680–1720Strong intensity. Shifts slightly based on conjugation.
C=C / C=N Ring Stretch1570–1600Pyridine ring skeletal vibrations.
C-Cl Stretch700–850Fingerprint region; specific to chloro-derivatives.
Mass Spectrometry (MS)

Mass spectrometry provides molecular weight confirmation and halogen pattern analysis.

  • Isotope Pattern: Both 2- and 6-chloronicotinic acid (

    
    , MW 157.55) exhibit a characteristic 3:1 ratio  for 
    
    
    
    157 (
    
    
    Cl) and 159 (
    
    
    Cl).
  • Fragmentation:

    • Base Peak: Often the molecular ion

      
       or protonated 
      
      
      
      .
    • Common Loss:

      
       (Loss of -COOH) or 
      
      
      
      (Loss of
      
      
      from ortho-effects).
    • Differentiation: The ortho-effect in 2-chloronicotinic acid (Cl adjacent to COOH) can lead to unique fragmentation pathways (e.g., loss of HCl) compared to the 6-chloro isomer, though these are subtle and instrument-dependent.

Visualizing the Decision Logic

The following diagram illustrates the logical workflow for identifying the specific isomer based on the acquired spectral data.

IsomerID Start Unknown Substituted Nicotinic Acid Sample Step1 1. Acquire 1H NMR (DMSO-d6) Start->Step1 CheckH2 Check for H2 Signal (~8.9 - 9.2 ppm) Step1->CheckH2 HasH2 H2 Present (Doublet, J ~2Hz) CheckH2->HasH2 Signal Detected NoH2 H2 Absent CheckH2->NoH2 Signal Missing CheckH5 Analyze H5 Multiplicity (~7.6 ppm) HasH2->CheckH5 Res2Cl Isomer: 2-Chloronicotinic Acid (H5 is dd) NoH2->Res2Cl Substitution at C2 Res6Cl Isomer: 6-Chloronicotinic Acid (H5 is Doublet) CheckH5->Res6Cl H5 = Doublet (J~8Hz) (Couples to H4 only) Res5Cl Isomer: 5-Chloronicotinic Acid (H5 is absent/shifted) CheckH5->Res5Cl H5 Signal Distinctly Altered

Figure 1: Decision tree for distinguishing chloronicotinic acid isomers using


H NMR spectral features.

Mechanistic Insight: Fragmentation Pathways

Understanding the mass spectral behavior is crucial for confirming the core scaffold. The following diagram depicts the primary fragmentation pathway for the nicotinic acid core.

Fragmentation M_Ion Molecular Ion [M+H]+ (m/z 124/158) Fragment1 Acylium Ion [M - OH]+ M_Ion->Fragment1 - H2O (18) Fragment2 Pyridine Cation [M - COOH]+ M_Ion->Fragment2 - COOH (45) (Decarboxylation) Fragment1->Fragment2 - CO (28)

Figure 2: Common ESI+ fragmentation pathway for nicotinic acid derivatives, showing sequential loss of water and carbon monoxide/dioxide.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrometry Data Center: Nicotinic Acid. NIST Chemistry WebBook, SRD 69. Retrieved October 26, 2023, from [Link]

  • Reich, H. J. (2023). Proton NMR Data. University of Wisconsin-Madison. Retrieved October 26, 2023, from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Cyclopropoxy-6-methoxynicotinic acid

[1][2] Executive Summary & Core Directive Immediate Action Required: Treat 4-Cyclopropoxy-6-methoxynicotinic acid as a hazardous organic acid.[1][2] Do not dispose of via municipal drains, sinks, or general trash. As a s...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Core Directive

Immediate Action Required: Treat 4-Cyclopropoxy-6-methoxynicotinic acid as a hazardous organic acid.[1][2] Do not dispose of via municipal drains, sinks, or general trash.

As a specialized intermediate in pharmaceutical synthesis (often utilized in kinase inhibitor development), this compound possesses a functionalized pyridine core that requires specific thermal destruction methods to prevent environmental persistence. The primary disposal route is high-temperature incineration at an approved hazardous waste facility.[1]

The Golden Rule of Laboratory Waste: When in doubt, classify as hazardous. Segregate this compound into the Solid Organic Acid waste stream.

Chemical Identity & Hazard Profile

Before initiating disposal, verify the material identity to ensure compatibility with waste streams.[3]

PropertySpecification
Chemical Name 4-Cyclopropoxy-6-methoxynicotinic acid
CAS Number 1243454-25-2
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
Physical State Solid (typically white to off-white powder)
Acidity (pKa) ~3.5 - 4.5 (Estimated for nicotinic acid derivatives)
Solubility Soluble in DMSO, Methanol; sparingly soluble in water.[1][2][4]
GHS Hazard Classification (Inferred from Structure-Activity Relationship)

While a specific SDS may be limited for this research chemical, its structural analogs (nicotinic acid derivatives) consistently exhibit the following hazards. Treat with these precautions:

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.

Step-by-Step Disposal Protocol

Phase 1: Waste Characterization & Segregation

Scientific Rationale: Segregation prevents dangerous chemical reactions (e.g., mixing acids with cyanides or sulfides) and optimizes the incineration process.

  • Isolate the Material: Do not mix with strong bases, oxidizers, or metal sharps.

  • Designate Waste Stream:

    • If Solid: Segregate into "Solid Hazardous Waste - Organic."

    • If in Solution (HPLC waste/Mother Liquor): Segregate into "Organic Solvents" or "Aqueous Acidic Waste" depending on the solvent ratio.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass containers.

    • Warning: Avoid metal containers.[3] As a carboxylic acid, this compound can slowly corrode metal, compromising containment integrity over time.

Phase 2: Packaging & Labeling

Trustworthiness Check: A properly labeled container is the first line of defense for waste handlers.

  • Double Bagging (Solids): Place the solid powder or contaminated weighing boats into a clear, 4-mil polyethylene bag. Seal with a zip-tie or tape.[1][2]

  • Secondary Containment: Place the sealed bag into the primary HDPE waste drum.

  • Labeling Requirements:

    • Full Chemical Name: "4-Cyclopropoxy-6-methoxynicotinic acid" (No abbreviations).[1][2][4]

    • Hazard Checkboxes: Mark "Irritant" and "Toxic".

    • pH Indication: Mark as "Acidic" if in solution.

Phase 3: Final Destruction (Incineration)

The only validated method for the complete destruction of the pyridine ring and the cyclopropyl ether linkage is Rotary Kiln Incineration .

  • Mechanism: High temperatures (>1000°C) break the stable aromatic pyridine ring and oxidize the cyclopropyl group, converting the molecule into CO₂, H₂O, and NOₓ (which are scrubbed).

  • Prohibited Methods:

    • Autoclaving:[1] Ineffective for chemical destruction.

    • Chemical Deactivation (Bleach): Not recommended; may produce chlorinated byproducts without breaking the pyridine ring.

Visual Workflow: Waste Stream Decision Tree

The following diagram outlines the logical flow for determining the correct disposal path based on the state of the material.

DisposalWorkflow Start Start: 4-Cyclopropoxy-6-methoxynicotinic acid Waste StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Filter Cake) StateCheck->Solid Pure Compound Liquid Liquid Waste (Solutions, HPLC Effluent) StateCheck->Liquid Dissolved Contaminated Contaminated Debris (Gloves, Weigh Boats) StateCheck->Contaminated Trace Residue SolidPack Double Bag in 4-mil Poly Label: 'Solid Organic Acid' Solid->SolidPack LiquidSeg Segregate by Solvent Type Liquid->LiquidSeg Contaminated->SolidPack Drum Place in HDPE Waste Drum SolidPack->Drum Halogenated Halogenated Solvent Stream (e.g., DCM, Chloroform) LiquidSeg->Halogenated Contains >2% Halogens NonHalogenated Non-Halogenated Stream (e.g., Methanol, DMSO) LiquidSeg->NonHalogenated No Halogens Halogenated->Drum NonHalogenated->Drum Incineration FINAL DISPOSAL: High-Temp Incineration Drum->Incineration Transfer to EHS/Vendor

Figure 1: Decision matrix for segregating and packaging 4-Cyclopropoxy-6-methoxynicotinic acid waste streams.

Emergency Procedures (Spill Response)

In the event of a spill, autonomy and speed are critical. Follow this self-validating protocol:

  • Evacuate & Ventilate: If the spill is large (>50g) or creates dust, evacuate the immediate area.

  • PPE Up: Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a N95 or P100 dust mask if powder is loose.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste container.

    • Liquids: Absorb with vermiculite or a universal spill pad.

  • Decontamination: Wipe the surface with a mild alkaline solution (1% Sodium Bicarbonate) to neutralize the acid, followed by water.

  • Verification: Check pH of the final rinse water to ensure neutrality (pH 6-8).

Regulatory Compliance (US Focus)

While this specific compound may not be explicitly listed on the RCRA "P" or "U" lists, it falls under the "Cradle-to-Grave" responsibility of the generator.[2]

Regulatory BodyClassificationAction Code
EPA (RCRA) Non-Regulated Organic Solid (unless ignitable)D001 (if in ignitable solvent)
DOT (Transport) Not Regulated as Dangerous Goods (Solid)N/A
TSCA R&D Exemption likely appliesFor Research Use Only

Note: Always consult your institution's Environmental Health & Safety (EHS) officer for local deviations.

References

  • National Institutes of Health (PubChem). (2025). Compound Summary: 6-Methoxynicotinic acid (Structural Analog).[2] Retrieved from [Link]

  • US Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link][2]

Sources

Handling

Personal protective equipment for handling 4-Cyclopropoxy-6-methoxynicotinic acid

As a Senior Application Scientist, ensuring the safety of laboratory personnel while maintaining the integrity of sensitive chemical workflows is paramount. 4-Cyclopropoxy-6-methoxynicotinic acid (CAS: 1243454-25-2)[1] i...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safety of laboratory personnel while maintaining the integrity of sensitive chemical workflows is paramount. 4-Cyclopropoxy-6-methoxynicotinic acid (CAS: 1243454-25-2)[1] is a highly specialized functionalized pyridine derivative widely utilized as an organic building block in pharmaceutical drug discovery.

This guide provides an authoritative, self-validating framework for handling this compound, detailing the causality behind Personal Protective Equipment (PPE) selection, operational workflows, and emergency disposal plans.

Chemical Profiling & Hazard Rationale

Like many nicotinic acid derivatives, 4-Cyclopropoxy-6-methoxynicotinic acid presents as a white crystalline powder[2][3]. The primary occupational hazards stem from its physical state and molecular structure:

  • Chemical Irritation: The carboxylic acid moiety acts as a localized irritant. Upon contact with the moisture of the respiratory tract, eyes, or skin, it lowers the local pH, causing acute inflammation and irritation (correlating to GHS Hazard Statements H315, H319, and H335)[4].

  • Physical Aerosolization: As a fine crystalline powder, it is highly susceptible to static-induced aerosolization. Inhalation is the most critical exposure route to mitigate during transfer and weighing procedures[4].

Personal Protective Equipment (PPE) Matrix

To systematically mitigate the hazards outlined above, the following PPE matrix must be strictly adhered to. Every piece of equipment serves a specific, mechanistic purpose in the safety workflow.

PPE CategoryRecommended EquipmentCausality / Scientific Rationale
Eye Protection Snug-fitting chemical safety gogglesProtects against airborne dust particles. Standard safety glasses with side shields are insufficient because they allow fine aerosolized powders to bypass the lenses.
Hand Protection Nitrile gloves (minimum 4 mil thickness)Nitrile provides superior chemical resistance to organic acids compared to latex, preventing structural degradation of the glove and subsequent dermal exposure.
Body Protection Flame-retardant laboratory coatPrevents powder accumulation on personal clothing. The coat must be fully buttoned to ensure no skin is exposed on the torso or forearms.
Respiratory N95/N99 or P100 Particulate RespiratorMandatory if handling the powder outside of a certified fume hood. The specialized filter matrix traps fine crystalline particulates, preventing acute respiratory tract irritation.

Operational Workflow: Safe Handling & Weighing

When handling potent or irritating powders, the protocol must be a self-validating system where each step confirms the safety of the next.

Step-by-Step Methodology:

  • Environmental Validation: Ensure the chemical fume hood is operational. Validation: Verify the inward airflow (target 80-120 FPM) using the digital monitor or a simple tissue paper test before opening any chemical containers.

  • Static Mitigation: Place an anti-static mat inside the fume hood and position the analytical balance on top of it. Causality: Fine organic powders hold static charges, causing them to repel from metal spatulas and aerosolize into the breathing zone. Grounding the workspace prevents this physical repulsion.

  • PPE Verification: Don nitrile gloves, safety goggles, and a lab coat. Pull the glove cuffs over the lab coat sleeves to ensure a continuous barrier.

  • Transfer and Weighing: Open the container of 4-Cyclopropoxy-6-methoxynicotinic acid slowly to avoid pressure-differential dust clouds. Use a static-free, grounded metal spatula to transfer the powder to a pre-tared weigh boat.

  • Secondary Containment: Once the desired mass is weighed, transfer the powder directly into the reaction vessel or seal it in a secondary container before removing it from the fume hood.

  • Decontamination: Wipe down the spatula, balance, and surrounding area with a disposable towel dampened with 70% ethanol or water. This captures any invisible, residual dust that dry-wiping would otherwise aerosolize.

HandlingWorkflow A 1. Preparation Verify Fume Hood & Drafts B 2. PPE Donning Gloves, Goggles, Respirator A->B C 3. Execution Weigh Powder on Anti-Static Mat B->C D 4. Containment Seal in Secondary Container C->D E 5. Decontamination Clean Balance & Surfaces D->E

Workflow for the safe weighing and handling of 4-Cyclopropoxy-6-methoxynicotinic acid.

Emergency Response & Spill Management

In the event of a powder spill, immediate containment is required to prevent cross-contamination and inhalation risks[5].

Step-by-Step Spill Protocol:

  • Risk Assessment: Determine the volume of the spill. Minor spills (manageable amounts confined to a benchtop) can be handled by trained lab personnel. Major spills require immediate evacuation and Environmental Health and Safety (EHS) intervention[6][7].

  • Containment (No Dry Sweeping): Never dry-sweep the powder, as the mechanical action will aggressively aerosolize the irritant[6]. Instead, gently cover the spill with a damp absorbent pad or a paper towel moistened with water[8].

  • Collection: Working from the outside perimeter inward to prevent spreading, carefully scoop the dampened powder and absorbent material using a disposable plastic scoop[6][8].

  • Disposal: Place all collected material, including the scoop and your contaminated outer gloves, into a designated hazardous waste bag (minimum 4 mil thickness)[6].

  • Surface Decontamination: Wash the spill area thoroughly with soap and water to neutralize and remove any remaining acidic residue[8].

SpillResponse Start Powder Spill Detected Assess Assess Volume & Exposure Risk Start->Assess Minor Minor Spill (Manageable) Assess->Minor Low Risk Major Major Spill (High Aerosol) Assess->Major High Risk Clean1 Dampen with Compatible Solvent Minor->Clean1 Evacuate Evacuate & Call EHS Response Major->Evacuate Clean2 Collect in Hazmat Bag Clean1->Clean2

Decision matrix and procedural cleanup protocol for chemical powder spills.

Waste Disposal & Decontamination Plan

Proper logistical planning for waste ensures regulatory compliance and prevents downstream environmental contamination.

Step-by-Step Disposal Protocol:

  • Solid Waste Segregation: Collect all solid waste (used weigh boats, contaminated gloves, empty chemical vials, and spill cleanup materials) in a clearly labeled "Hazardous Solid Waste - Organic Acids" container.

  • Liquid Waste Segregation: If 4-Cyclopropoxy-6-methoxynicotinic acid is dissolved in an organic solvent during your assay (e.g., DMSO, methanol), collect the resulting solution in a compatible, clearly labeled solvent waste jug. Separate halogenated and non-halogenated waste streams.

  • Secondary Containment: Ensure all waste containers are kept in secondary containment trays. Causality: This prevents accidental leaks or container ruptures from reaching the laboratory floor or sink drains[6].

  • Final Disposal: Submit a hazardous waste pickup request to your institutional EHS department. Never flush nicotinic acid derivatives down the sink or dispose of them in regular municipal trash, as they pose an environmental toxicity risk to aquatic life[4][6].

References

  • "62627-10-5 | 2-(2,4-Dimethylphenoxy)nicotinic acid | BLD Pharm" (Chemical Identification Data). BLD Pharm.
  • "Nicotinic Acid | C6H5NO2 | CID 938 - PubChem". National Institutes of Health (NIH).
  • "EHS Program Manual 4.3 Chemical Spill Planning and Response". Cornell University Environmental Health and Safety.
  • "STANDARD OPERATING PROCEDURES FOR LABORATORY USE OF CHEMICALS". Cal Poly Environmental Health and Safety.
  • "Safety Data Sheet - Nicotinamide". Cayman Chemical.
  • "Office of Research Safety - Laboratory Safety Manual 215 Chemical Spill Response". Kent State University.
  • "Niacin | 59-67-6". Benchchem.
  • "Emergency Response to Chemical Spills". HCI Environmental.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.